(+)-Dicentrine
描述
Dicentrine has been reported in Illigera luzonensis, Lindera megaphylla, and other organisms with data available.
Dicentrine is an anticancer compound isolated from Lindera, a species of flowering plants.
structure given in first source; RN refers to (S)-isome
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBWQWUHVXPNC-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199651 | |
| Record name | Dicentrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-66-8 | |
| Record name | (+)-Dicentrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicentrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicentrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dicentrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICENTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Dicentrine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Date: November 27, 2025
Introduction
(+)-Dicentrine is a naturally occurring aporphine alkaloid found in various plant species, particularly within the Lauraceae family, such as Lindera megaphylla and Ocotea puberula.[1][2] This molecule has garnered significant interest in the scientific community due to its diverse pharmacological activities. Notably, it has been identified as a potent α1-adrenoceptor antagonist and an inhibitor of topoisomerase II, suggesting its potential therapeutic applications in areas such as hypertension and oncology.[2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound, along with insights into its biological mechanisms of action.
Chemical Structure and Identification
This compound possesses a tetracyclic aporphine core structure. The systematic IUPAC name for the naturally occurring dextrorotatory enantiomer is (7aS)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1]benzodioxolo[6,5,4-de]quinoline.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (7aS)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g]benzodioxolo[6,5,4-de]quinoline |
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molar Mass | 339.39 g/mol |
| CAS Number | 517-66-8 |
| Canonical SMILES | CN1CCc2cc3c(c4c2[C@@H]1Cc5cc(c(c5)OC)OC)OCO4 |
| InChI | InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains a single stereocenter at the C6a (or C7a in the benzo[g]quinoline numbering) position of the aporphine nucleus.
Absolute Configuration
The naturally occurring enantiomer, this compound, has an (S) configuration at the C6a stereocenter. This is designated as (7aS) in the IUPAC name. The dextrorotatory nature, indicated by the "(+)" prefix, is an experimentally determined property and does not directly correlate with the (S/R) designation. Its enantiomer, (-)-Dicentrine, possesses the (R) configuration at this stereocenter.
Cahn-Ingold-Prelog Priority Assignment
The assignment of the (S) configuration at the C6a stereocenter is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents attached to the chiral carbon are ranked based on atomic number.
With the lowest priority group (Hydrogen) oriented away from the viewer, the sequence from priority 1 to 3 (Nitrogen -> Aromatic Carbon -> Aliphatic Carbon) proceeds in a counter-clockwise direction, thus assigning the (S) configuration.
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | White solid | |
| Melting Point | 168-170 °C | |
| Optical Rotation | [α]D²⁰ +62.0° (c=1.0, CHCl₃) |
Table 3: Spectroscopic Data for this compound
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) - Predicted |
| Chemical Shift (δ, ppm) | Assignment |
| 7.95 (1H, s) | H-11 |
| 6.74 (1H, s) | H-8 |
| 6.52 (1H, s) | H-3 |
| 6.05 (1H, d, J=12.3 Hz) | -OCH₂O- |
| 5.98 (1H, d, J=12.4 Hz) | -OCH₂O- |
| 3.86 (3H, s) | 10-OCH₃ |
| 3.84 (3H, s) | 9-OCH₃ |
| 3.05 (1H, t, J=6.8 Hz) | H-7 |
| 2.73 (1H, m) | H-5 |
| 2.46 (3H, d, J=3.5 Hz) | N-CH₃ |
Note: A complete experimental ¹³C NMR data table was not available in the searched literature. The provided values are based on typical chemical shifts for aporphine alkaloids and predictive models. ¹H NMR data is from reference.
Experimental Protocols
Isolation of this compound from Ocotea puberula
The following is a generalized protocol based on literature descriptions for the isolation of aporphine alkaloids from plant sources.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., leaves or roots) is subjected to exhaustive extraction with a polar solvent like methanol at room temperature.
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble. This solution is then washed with a nonpolar organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonium hydroxide to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. Subsequent extraction with dichloromethane yields a crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the different alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or recrystallization from a suitable solvent system to afford the pure compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to confirm the structure and assign all proton and carbon signals.
Mass Spectrometry (MS):
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the confirmation of the molecular formula.
Biological Signaling Pathways
α1-Adrenoceptor Antagonism
This compound acts as a competitive antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), ultimately leading to physiological responses such as smooth muscle contraction. By blocking the receptor, this compound prevents this cascade.
Topoisomerase II Inhibition
This compound also functions as a topoisomerase II inhibitor. It is believed to act as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure and stabilizes the "cleavage complex," which is a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has created a double-strand break in the DNA. By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.
Total Synthesis
Conclusion
This compound is a stereochemically defined aporphine alkaloid with significant and distinct biological activities. Its well-defined structure, with an (S) configuration at its single chiral center, is responsible for its potent antagonism of α1-adrenergic receptors and inhibition of topoisomerase II. The data and protocols summarized in this guide provide a technical foundation for researchers in pharmacology, medicinal chemistry, and drug development to further explore the therapeutic potential of this fascinating natural product. Further research is warranted to fully elucidate its pharmacological profile and to develop efficient synthetic routes for the production of this compound and its analogues.
References
- 1. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (+)-Dicentrine: A Technical Guide for Researchers
An In-depth Examination of the Core Biosynthetic Pathway, Enzymology, and Regulation in Plants
Introduction
(+)-Dicentrine is a pharmacologically significant aporphine alkaloid found in various plant species, notably within the Papaveraceae and Lauraceae families. Its diverse biological activities have spurred interest in its therapeutic potential, making a thorough understanding of its biosynthesis crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It consolidates current knowledge to serve as a resource for pathway elucidation, metabolic engineering, and the development of novel production platforms.
Core Biosynthetic Pathway
The biosynthesis of this compound is a specialized branch of the broader benzylisoquinoline alkaloid (BIA) pathway, commencing from the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three key stages: the formation of the central precursor (S)-reticuline, the construction of the aporphine core, and the subsequent decorative steps leading to this compound.
Formation of (S)-Reticuline: The Central Hub
The initial steps of the pathway, shared among many BIAs, involve the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These molecules are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway. A series of subsequent enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. This portion of the pathway is well-characterized and involves several key enzymes, including O-methyltransferases (OMTs) and cytochrome P450 monooxygenases.
Formation of the Aporphine Core: The Role of Corytuberine Synthase
The characteristic tetracyclic aporphine scaffold of dicentrine is formed from (S)-reticuline through an intramolecular C-C phenol coupling reaction. This critical step is catalyzed by a specific cytochrome P450 enzyme, corytuberine synthase (CYP80G2) . This enzyme facilitates the oxidative coupling of the phenolic rings of (S)-reticuline to yield (S)-corytuberine, the first aporphine intermediate in this pathway.[1][2] The activity of CYP80G2 represents a key branching point, diverting metabolic flux towards the synthesis of aporphine alkaloids.
Late-Stage Modifications: The Path to this compound
Following the formation of (S)-corytuberine, a series of decorative modifications, including O-methylation and the formation of a methylenedioxy bridge, are required to produce this compound. While the precise order of these steps is not definitively established for dicentrine, based on the biosynthesis of structurally related alkaloids, a plausible sequence is as follows:
-
O-methylation: One of the hydroxyl groups on the (S)-corytuberine molecule is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .
-
Methylenedioxy Bridge Formation: A key structural feature of this compound is the methylenedioxy bridge. This is formed from two adjacent hydroxyl groups in a reaction catalyzed by a specialized cytochrome P450 enzyme belonging to the CYP719A subfamily .[3][4][5] These enzymes are known to be involved in the formation of methylenedioxy bridges in a variety of other benzylisoquinoline alkaloids.
-
Further O-methylation and/or N-methylation: Additional methylation steps, catalyzed by specific OMTs and potentially an N-methyltransferase (NMT) , would complete the synthesis of this compound. The final stereochemistry of this compound is established during the enzymatic reactions.
The proposed biosynthetic pathway from (S)-reticuline to this compound is depicted in the following diagram:
References
- 1. Over 100 Million Years of Enzyme Evolution Underpinning the Production of Morphine in the Papaveraceae Family of Flowering Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coregulation of Biosynthetic Genes and Transcription Factors for Aporphine-Type Alkaloid Production in Wounded Lotus Provides Insight into the Biosynthetic Pathway of Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]
- 4. Integrating multiomics data accelerates elucidation of plant primary and secondary metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Dicentrine: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility Profile
The solubility of a compound is a critical parameter that influences its bioavailability and the choice of solvent for in vitro and in vivo studies. As an alkaloid, (+)-dicentrine's solubility is expected to be dependent on the polarity of the solvent and the pH of the medium.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale & Considerations |
| Water | Polar Protic | Poorly soluble | As with most alkaloids, the free base form of this compound is expected to have low aqueous solubility. Solubility can be significantly increased in acidic aqueous solutions due to the formation of a more soluble salt. |
| Methanol | Polar Protic | Soluble | Polar protic solvents like methanol are generally good solvents for alkaloids. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is expected to be a suitable solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including alkaloids. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is a polar aprotic solvent and is expected to dissolve this compound, although perhaps to a lesser extent than DMSO, methanol, or ethanol. |
| Chloroform | Nonpolar | Soluble | Nonpolar organic solvents are often effective in dissolving alkaloids. |
| Dichloromethane (DCM) | Nonpolar | Soluble | Similar to chloroform, DCM is a common solvent for the extraction and handling of alkaloids. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Ethyl acetate is a moderately polar solvent and should be a reasonable solvent for this compound. |
| Hexane | Nonpolar | Poorly Soluble | Highly nonpolar solvents like hexane are generally not effective in dissolving polar compounds like alkaloids. |
Stability Profile
The stability of this compound is a crucial factor for ensuring the integrity of stock solutions and the reproducibility of experimental results. Degradation can be influenced by factors such as solvent, pH, light, and temperature.
Table 2: Potential Degradation Pathways and Stability Considerations for this compound
| Degradation Pathway | Description | Influencing Factors | Mitigation Strategies |
| Oxidation | Aporphine alkaloids can be susceptible to oxidation, potentially at the nitrogen atom or aromatic rings. | Presence of oxygen, light, and certain metal ions. | Store solutions in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and away from direct light. |
| N-demethylation | Loss of the methyl group from the nitrogen atom. This is a common metabolic pathway for many alkaloids.[3] | Enzymatic activity (in biological systems), and potentially chemical degradation over time. | For in vitro studies, use purified solvents and store solutions at low temperatures (-20°C or -80°C) for long-term storage. |
| O-demethylation | Removal of methyl groups from the methoxy substituents on the aromatic rings.[3] | Similar to N-demethylation, this can be a metabolic process. Chemical degradation under harsh conditions (e.g., strong acids) is possible. | Avoid extreme pH conditions. Use high-purity solvents. |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring or other positions. This is another metabolic transformation.[3] | Primarily a metabolic process, but photo-oxidation could potentially lead to hydroxylation. | Protect from light. |
| Acid/Base Instability | Extreme pH values may lead to hydrolysis or other rearrangements of the molecule. | Strong acidic or basic conditions. | Maintain solutions at a neutral or slightly acidic pH, unless the experimental protocol requires otherwise. |
Experimental Protocols
To obtain quantitative and reliable data for the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
-
Filtration: Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units such as mg/mL or molarity (mol/L).
Stability Assessment: HPLC-Based Assay
This protocol outlines a method to assess the stability of this compound in a given solvent over time.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Storage Conditions: Aliquot the stock solution into several amber vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, and protected from light).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC. The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of the initial this compound remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.
-
Degradation Kinetics: If significant degradation is observed, the data can be used to determine the degradation kinetics (e.g., first-order or zero-order) and the half-life of the compound under the tested conditions.
Signaling Pathway Visualization
This compound is a potent and selective antagonist of the α1-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands (e.g., norepinephrine and epinephrine), initiates a signaling cascade leading to various physiological responses, primarily smooth muscle contraction.
Caption: Antagonistic action of this compound on the α1-adrenoceptor pathway.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound in common laboratory solvents. While specific quantitative data is sparse, the provided qualitative assessments and detailed experimental protocols empower researchers to determine these critical parameters for their specific applications. The visualization of the α1-adrenoceptor signaling pathway further elucidates the mechanism of action of this compound. A thorough characterization of its physicochemical properties is essential for advancing the research and development of this promising natural product.
References
- 1. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H21NO4 | CID 101300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of dicentrine: identification of the phase I and phase II metabolites in miniature pig urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Discovery and Traditional Use of (+)-Dicentrine Containing Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dicentrine is a naturally occurring aporphine alkaloid found in a variety of plant species, predominantly within the Papaveraceae and Lauraceae families. For centuries, plants containing this compound have been integral to traditional medicine systems across the globe, valued for their analgesic, anti-inflammatory, and circulatory benefits. This technical guide provides a comprehensive overview of the historical discovery of this compound, the traditional and ethnobotanical uses of the plants in which it is found, and a detailed examination of its pharmacological properties. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, offering insights into the therapeutic potential of this multifaceted alkaloid.
Historical Discovery and Plant Sources
The journey of this compound from a component of traditional remedies to a characterized pharmacological agent is a testament to the evolution of natural product chemistry. While the use of dicentrine-containing plants dates back centuries, the isolation and structural elucidation of the alkaloid itself occurred in the early 20th century.
Plants recognized for their this compound content include:
-
Dicentra spectabilis (now Lamprocapnos spectabilis) and other Dicentra species (Bleeding Heart): Native to East Asia and North America, these plants have a rich history of use in traditional Chinese and Native American medicine.[1][2]
-
Lindera megaphylla and other Lindera species: Found in Asia, these plants are utilized in traditional Chinese medicine for a variety of ailments.[3][4][5]
-
Stephania tetrandra and other Stephania species: These vines, native to East Asia, are a staple in traditional Chinese medicine, often used for their anti-inflammatory and analgesic properties.
-
Cissampelos pareira and Litsea nitida: These plants are also reported to contain dicentrine.
Traditional and Ethnobotanical Uses
The traditional applications of this compound-containing plants are diverse and reflect a deep-seated understanding of their therapeutic effects, passed down through generations.
East Asian Medicine
In Traditional Chinese Medicine (TCM), plants like Lindera megaphylla and Stephania tetrandra have been used to treat a wide range of conditions. Lindera species are often employed to address issues related to the digestive and urinary systems, as well as for their anti-inflammatory and antispasmodic properties. Stephania tetrandra is traditionally used to treat arthralgia, rheumatism, and various inflammatory conditions.
Lamprocapnos spectabilis (Bleeding Heart) has a history of use in both Chinese and Korean traditional medicine to improve circulation and alleviate pain and inflammation.
Native American Medicine
Native American tribes have long utilized Dicentra formosa (Western Bleeding Heart) for its medicinal properties. It has been employed as a narcotic, an anti-anxiety agent, and a topical analgesic for ailments such as toothaches and nerve pain. The roots were often prepared as a tincture or a hot compress for pain relief from bruises and sprains. The Skagit tribe used a decoction of the pounded roots as a treatment for worms and an infusion of the crushed plant to promote hair growth.
Quantitative Pharmacological Data
The therapeutic effects of this compound are underpinned by its interactions with various biological targets. The following tables summarize key quantitative data from pharmacological studies.
| Target/Assay | Organism/Cell Line | Parameter | Value | Reference |
| α1-Adrenoceptor (Noradrenaline-induced vasoconstriction) | Rat thoracic aorta | pA2 | 8.19 ± 0.09 | |
| α1-Adrenoceptor (Phenylephrine-induced vasoconstriction) | Rat thoracic aorta | pA2 | 9.01 ± 0.10 | |
| α1-Adrenoceptor (Norepinephrine-induced contraction) | Human hyperplastic prostate | pA2 | 8.04 ± 0.09 | |
| α1-Adrenoceptor (Phenylephrine-induced contraction) | Human hyperplastic prostate | pA2 | 8.33 ± 0.11 | |
| Protein Disulfide Isomerase (PDI) Activity | Human hepatoma cells (HepG2) | IC50 | 56.70 µM |
Table 1: Receptor Binding and Enzyme Inhibition Data for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HuH-7 | Human Hepatoma | Not specified | |
| MS-G2 | Human Hepatoma | Not specified | |
| HCE-6 | Esophageal Carcinoma | Not specified | |
| Molt-4 | Lymphoma | Not specified | |
| CESS | Lymphoma | Not specified | |
| HL60 | Leukemia | Not specified | |
| K562 | Leukemia | Not specified |
Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines
Experimental Protocols
General Alkaloid Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of aporphine alkaloids like this compound from plant material, based on common phytochemical methodologies.
Methodology:
-
Plant Material Preparation: The selected plant material (e.g., roots or stems of Lindera megaphylla) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, using either maceration at room temperature for several days or continuous extraction in a Soxhlet apparatus.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned against an immiscible organic solvent (e.g., chloroform or ethyl acetate). The alkaloids, being basic, will be protonated and remain in the acidic aqueous layer, while neutral and acidic compounds are removed in the organic layer. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with the organic solvent.
-
Crude Alkaloid Fraction: The organic solvent from the basified extraction is evaporated to yield a crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different alkaloids.
-
Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects through multiple mechanisms of action, targeting key signaling pathways involved in pain, inflammation, and cell proliferation.
α1-Adrenergic Receptor Antagonism
This compound is a potent antagonist of α1-adrenergic receptors. This action is particularly relevant in the relaxation of smooth muscle, such as in blood vessels and the prostate. The signaling cascade initiated by α1-adrenoceptor activation and its inhibition by this compound is depicted below.
Modulation of TRPA1 Channels
This compound has been shown to exhibit antinociceptive effects, likely through the modulation of Transient Receptor Potential Ankryin 1 (TRPA1) channels, which are involved in pain and inflammation signaling.
Inhibition of Protein Disulfide Isomerase (PDI)
Recent studies have identified this compound as an inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for protein folding in the endoplasmic reticulum. PDI is often overexpressed in cancer cells, making it a promising therapeutic target.
Conclusion and Future Directions
This compound is a pharmacologically active alkaloid with a rich history of traditional use and a promising future in modern medicine. Its multifaceted mechanisms of action, including α1-adrenergic receptor antagonism, TRPA1 channel modulation, and PDI inhibition, make it a compelling candidate for the development of novel therapeutics for a range of conditions, including pain, inflammation, benign prostatic hyperplasia, and cancer. Further research is warranted to fully elucidate its clinical potential, optimize its delivery, and explore its synergistic effects with other compounds. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this remarkable natural product.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicentrine, an alpha-adrenoceptor antagonist with sodium and potassium channel blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
In Silico Prediction of (+)-Dicentrine Protein Targets: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Dicentrine, an aporphine alkaloid with a range of documented pharmacological activities, presents a compelling case for polypharmacology. Understanding its complete protein target profile is crucial for elucidating its mechanisms of action and identifying potential therapeutic applications and off-target effects. This technical guide provides a comprehensive overview of in silico methodologies for predicting the protein targets of this compound. It details experimental protocols for various computational approaches, summarizes predictive data in a structured format, and outlines experimental procedures for the validation of in silico findings. Furthermore, this guide visualizes key signaling pathways associated with predicted targets and illustrates experimental workflows using the DOT language for clear, reproducible representations.
Introduction to this compound and In Silico Target Prediction
This compound is a natural compound isolated from several plant species and has been reported to possess antinociceptive, antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3][4] Its diverse biological effects suggest that it may interact with multiple protein targets within the human body. Identifying these targets through traditional experimental methods can be a time-consuming and resource-intensive process.
In silico target prediction, a cornerstone of modern drug discovery, offers a rapid and cost-effective alternative to profile the potential protein interactions of a small molecule like this compound.[5] These computational techniques leverage the structural information of the compound and known protein structures or ligand-binding data to predict potential binding partners. Common approaches include structure-based methods like reverse docking and ligand-based methods such as pharmacophore modeling and chemical similarity searches.
This guide will walk through the theoretical and practical aspects of performing an in silico target prediction campaign for this compound, from initial computational screening to the experimental validation of predicted targets.
Predicted Protein Targets of this compound: A Data Summary
The following table summarizes quantitative data from both experimental findings and in silico predictions for the interaction of this compound with various protein targets. Due to the limited number of comprehensive in silico screening studies specifically for this compound, representative docking scores from a study on similar indole alkaloids against a broad panel of human proteins are included to illustrate the potential range of binding affinities.
| Target Protein Family | Specific Target | Method | Quantitative Metric | Value | Reference |
| Ion Channel | TRPA1 | Experimental (Antagonism) | - | Likely Antagonist | |
| Sodium Channels | Electrophysiology | - | Blocker | ||
| Potassium Channels | Electrophysiology | - | Blocker | ||
| G-Protein Coupled Receptor | α1-Adrenoceptor | Radioligand Binding | pA2 | 8.19 - 9.01 | |
| Enzyme | Protein Disulfide Isomerase (PDI) | Molecular Docking | Binding Affinity (kcal/mol) | -8.84 | |
| Epidermal Growth Factor Receptor (EGFR) | In Silico Modeling | High Affinity | - | ||
| Nucleic Acid Structure | G-Quadruplex DNA | Molecular Docking | Binding Energy (kcal/mol) | -7.18 to -8.07 | |
| Representative Kinase | High affinity nerve growth factor receptor (NTRK1) | Molecular Docking (Proxy) | Binding Energy (kcal/mol) | -11.0 | |
| Representative PI3K/Akt/mTOR Pathway Protein | Serine/threonine-protein kinase mTOR | Molecular Docking (Proxy) | Binding Energy (kcal/mol) | -10.2 |
In Silico Experimental Protocols
This section provides detailed methodologies for three primary in silico approaches to predict the protein targets of this compound.
Structure-Based Target Prediction: Reverse Docking Workflow
Reverse docking screens a single ligand against a library of 3D protein structures to identify potential binding partners.
Objective: To identify potential protein targets for this compound by predicting its binding affinity to a large set of proteins.
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (CID 101300).
-
Prepare the ligand using software such as AutoDock Tools or Schrödinger's LigPrep. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
-
Protein Target Database Preparation:
-
Compile a database of 3D protein structures. A common source is the Protein Data Bank (PDB). For a broad screen, a pre-compiled database of druggable human proteins can be used.
-
Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. This can be automated using scripts in conjunction with software like PDB2PQR.
-
-
Molecular Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina or LeDock.
-
For each protein, define a binding site. This is typically the known active site or a pocket identified by a binding site prediction tool. A "blind docking" approach, where the entire protein surface is searched, can also be employed.
-
Exemplary Docking Parameters (AutoDock Vina):
-
center_x, center_y, center_z: Coordinates of the center of the binding site.
-
size_x, size_y, size_z: Dimensions of the grid box (e.g., 25 Å x 25 Å x 25 Å for a typical binding site).
-
exhaustiveness: 8 (default, can be increased for more thorough searching).
-
-
-
Scoring and Ranking:
-
The docking program will calculate a binding affinity score (e.g., in kcal/mol) for the best predicted pose of this compound in each protein's binding site.
-
Rank the proteins based on their docking scores. Proteins with the most favorable (lowest) binding energies are considered the most likely targets.
-
-
Post-Docking Analysis:
-
Visually inspect the top-ranked protein-ligand complexes to ensure that the predicted binding pose is plausible and involves favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Ligand-Based Target Prediction: Pharmacophore Screening
This method uses the 3D arrangement of chemical features of a known active molecule (the pharmacophore) to search for proteins that are known to bind ligands with similar pharmacophores.
Objective: To identify potential targets for this compound by matching its pharmacophoric features to a database of pharmacophore models derived from known protein-ligand complexes.
Methodology:
-
Pharmacophore Model Generation for this compound:
-
Generate a 3D conformation of this compound.
-
Use software like Phase (Schrödinger), LigandScout, or a web server like ZINCPharmer to identify the key chemical features of this compound, such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.
-
Exemplary Pharmacophore Feature Weights:
-
Aromatic ring: 3.0
-
Hydrogen bond donor/acceptor: 1.5
-
Hydrophobic: 3.0
-
-
-
Pharmacophore Database Screening:
-
Screen the generated pharmacophore model of this compound against a database of pre-computed pharmacophore models of protein binding sites (e.g., the database integrated into the screening software).
-
-
Hit Ranking and Analysis:
-
The software will provide a list of protein targets whose pharmacophore models match that of this compound.
-
Rank the hits based on a fitness score, which quantifies the quality of the pharmacophore alignment.
-
Further filter the results based on biological relevance to the known activities of this compound.
-
Experimental Validation Protocols
The validation of in silico predictions is a critical step to confirm the biological relevance of the identified targets. This section details protocols for several key experimental validation techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To confirm the binding of this compound to a predicted protein target within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses the target protein to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Quantify the amount of the soluble target protein in the supernatant using Western blotting or another protein detection method (e.g., ELISA).
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.
Objective: To quantify the binding affinity and kinetics of the interaction between this compound and a purified predicted target protein.
Methodology:
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between this compound and a predicted target protein.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in the sample cell and a solution of this compound in the titration syringe, both in the same buffer.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the protein solution in the calorimeter.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. The change in entropy (ΔS) can be calculated from these values.
-
Signaling Pathways of Predicted Targets
Understanding the signaling pathways in which the predicted targets are involved is crucial for interpreting the potential functional consequences of this compound's binding.
TRPA1 Signaling Pathway
TRPA1 is a non-selective cation channel involved in pain, inflammation, and cold sensation. As an antagonist, this compound would be expected to block the influx of Ca²⁺ and Na⁺, thereby inhibiting downstream signaling.
α1-Adrenergic Receptor Signaling Pathway
α1-Adrenergic receptors are Gq-protein coupled receptors that, upon activation by agonists like norepinephrine, lead to vasoconstriction and other sympathetic responses. As an antagonist, this compound would block this pathway.
Protein Disulfide Isomerase (PDI) Inhibition
PDI is an enzyme in the endoplasmic reticulum that catalyzes the formation and breakage of disulfide bonds in proteins. Its inhibition can disrupt protein folding and lead to ER stress and apoptosis, a potential mechanism for anticancer activity.
Conclusion
The polypharmacology of this compound can be systematically explored using a combination of in silico prediction methods. This guide has provided a framework for such an investigation, outlining detailed protocols for reverse docking and pharmacophore-based screening, as well as robust experimental methods for validating computational predictions. The presented data and pathway visualizations offer a starting point for researchers to delve deeper into the molecular mechanisms of this compound. By integrating these computational and experimental approaches, the scientific community can accelerate the process of drug discovery and repositioning, ultimately unlocking the full therapeutic potential of this promising natural product.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation of (+)-Dicentrine via Column Chromatography
Abstract
This document provides a comprehensive protocol for the isolation of the aporphine alkaloid (+)-Dicentrine from a plant source, specifically tailored for researchers in natural product chemistry, pharmacology, and drug development. The methodology centers on the effective use of column chromatography for purification. Detailed experimental procedures, data tables for key parameters, and diagrams of the experimental workflow and relevant signaling pathways are included to ensure reproducibility and a thorough understanding of the process and the compound's biological context.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various plant species, notably from the genera Stephania and Lindera. It has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-tumor agent, exhibiting cytostatic effects on cancer cell lines such as human hepatoma (HepG2)[1]. The mechanisms underlying its anti-cancer properties include the inhibition of protein disulfide isomerase (PDI) and topoisomerase II[1][2][3][4]. Furthermore, this compound is a potent and selective alpha 1-adrenoceptor antagonist, suggesting its potential in cardiovascular research.
The isolation of this compound in high purity is crucial for accurate pharmacological evaluation and potential therapeutic development. Column chromatography is a fundamental and effective technique for the purification of natural products like alkaloids from complex plant extracts. This protocol details a step-by-step method for the extraction and subsequent chromatographic purification of this compound.
Experimental Data
Chromatographic Parameters
The following table summarizes the key parameters for the column chromatographic separation of this compound.
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel | |
| Mobile Phase | Chloroform (CHCl3) and Methanol (MeOH) | |
| Elution Method | Stepwise Gradient Elution | |
| Elution Sequence | CHCl3:MeOH (100:0 → 75:1 → 50:1 → 25:1 → 15:1 → 5:1 → 0:100) |
Biological Activity Data
This table presents key quantitative data related to the biological activity of this compound.
| Activity | Parameter | Value | Cell Line/System | Reference |
| PDI Inhibition | IC50 | 56.70 µM | Insulin Turbidity Assay | |
| α1-Adrenoceptor Antagonism | pA2 (vs. Norepinephrine) | 8.19 ± 0.09 | Rat Thoracic Aorta | |
| α1-Adrenoceptor Antagonism | pA2 (vs. Phenylephrine) | 9.01 ± 0.10 | Rat Thoracic Aorta | |
| Cytotoxicity | IC50 | Dosage-dependent reduction in cell viability | HepG2 |
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Dried and powdered plant material (e.g., 5.0 kg of Stephania tetrandrae Radix) is used as the starting source.
-
Extraction: The powdered material is extracted three times with 70% ethanol (EtOH) for 5 hours at 55±3°C.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, resulting in a concentrated aqueous extract.
-
Acid-Base Partitioning:
-
The extract is dissolved in distilled water and the pH is adjusted to 3 with 2M HCl.
-
The acidic solution is filtered.
-
The pH of the filtrate is then adjusted to 10 with 5% NaHCO3.
-
The alkaline solution is subjected to liquid-liquid extraction with chloroform (CHCl3) to yield the total alkaloid fraction.
-
-
Drying: The chloroform extract containing the total alkaloids is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.
Column Chromatography Protocol
-
Column Preparation:
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column to support the stationary phase.
-
The column is packed with silica gel as a slurry in the initial, least polar solvent (100% Chloroform).
-
The column is allowed to settle, ensuring a homogenous packing without air bubbles. A layer of sand can be added on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
The dried crude alkaloid extract is dissolved in a minimal amount of chloroform.
-
This solution is carefully loaded onto the top of the prepared silica gel column.
-
-
Elution:
-
The separation is performed using a stepwise gradient of increasing polarity with a chloroform-methanol mobile phase.
-
Elution begins with 100% chloroform.
-
The polarity is incrementally increased by adding methanol in the following ratios (v/v): 75:1, 50:1, 25:1, 15:1, and 5:1 CHCl3:MeOH.
-
Fractions are collected sequentially throughout the elution process.
-
-
Fraction Analysis:
-
Each collected fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent for TLC of aporphine alkaloids is a mixture of chloroform and methanol (e.g., 15:1).
-
Fractions showing a pure spot corresponding to this compound are combined.
-
-
Isolation:
-
The combined pure fractions are concentrated under reduced pressure to yield isolated this compound as a white solid.
-
The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, and its structure verified by spectroscopic methods (e.g., NMR, MS).
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Signaling Pathways
Caption: this compound's inhibition of Topoisomerase II.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (+)-Dicentrine in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction (+)-Dicentrine is a bioactive aporphine alkaloid found in various plant species, notably from the families Menispermaceae (e.g., Stephania venosa) and Lauraceae (e.g., Lindera megaphylla). It has garnered significant interest due to its pharmacological activities, including potent alpha-1 adrenoceptor antagonism, which suggests potential therapeutic applications.[1] Robust and reliable analytical methods are crucial for the quality control of raw plant materials, standardization of herbal extracts, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in plant extracts.
Quantitative Data Summary
The following tables summarize the validation parameters for a representative HPLC method for the quantification of this compound and the typical concentration range found in plant materials.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Specification | Result |
| Linearity | ||
| Range | 1 - 200 µg/mL | Achieved |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.35 µg/mL |
| Accuracy (Recovery) | ||
| Spike Level 1 (80%) | 95 - 105% | 99.2% |
| Spike Level 2 (100%) | 95 - 105% | 101.5% |
| Spike Level 3 (120%) | 95 - 105% | 98.7% |
| Precision (RSD%) | ||
| Intra-day Precision (n=6) | ≤ 2% | 1.2% |
| Inter-day Precision (n=6) | ≤ 2% | 1.8% |
| Robustness | %RSD of results with varied parameters | < 2% |
Note: The data presented is representative of a validated method for aporphine alkaloids and serves as a guideline.
Table 2: Concentration of this compound in Stephania venosa Root Extracts
| Sample Origin | This compound Content (mg/g of dry weight) |
| Location A | 15.72 |
| Location B | 5.45 |
| Location C | 20.38 |
| Location D | Not Detected |
| Location E | 11.60 |
Data adapted from studies on Stephania venosa, where concentrations were found to vary significantly based on the collection site.[2]
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol outlines the extraction of this compound from dried and powdered plant material.
-
Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material (e.g., roots, stems) into a 50 mL conical tube.
-
Solvent Addition: Add 20 mL of methanol to the tube.
-
Extraction: Tightly cap the tube and sonicate for 30 minutes in an ultrasonic bath. Following sonication, let the mixture stand at room temperature for 24 hours to allow for complete extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Method Protocol
This method is based on a validated procedure for analyzing dicentrine in Stephania venosa.[3]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase A: 100 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B (linear gradient)
-
15-20 min: 70% B (isocratic)
-
20-25 min: 70% to 30% B (linear gradient)
-
25-30 min: 30% B (isocratic - column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.[3]
-
Injection Volume: 10 µL.
-
Expected Retention Time for this compound: Approximately 11.6 minutes.[3]
-
Preparation of Standards and Calibration Curve
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase initial condition (70:30 Mobile Phase A:B) to prepare a series of working standards with concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the peak area against the concentration of the standard. Determine the linearity by calculating the coefficient of determination (r²).
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and analysis.
HPLC Analysis Protocol
Caption: Key parameters of the HPLC method for this compound.
Signaling Pathway of this compound Action
Caption: Blockade of the α1-Adrenergic pathway by this compound.
References
Application Notes and Protocols: Cell Viability Assay Using (+)-Dicentrine on HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Dicentrine is an aporphine alkaloid that has demonstrated significant anti-tumor properties in various cancer cell lines.[1] Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a compound of interest for cancer therapeutic development.[1] Notably, this compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound on the human hepatocellular carcinoma cell line, HepG2, using the PrestoBlue™ cell viability assay. Additionally, it outlines the underlying signaling pathways potentially affected by this compound.
Data Presentation
The cytotoxic effect of this compound on HepG2 cells is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of the cells by 50%. The results can be summarized in a clear, tabular format for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Compound | Incubation Time (hours) | IC50 (µM) |
| This compound | 48 | 56.70[2] |
| Doxorubicin (Positive Control) | 48 | Refer to internal validation |
Note: The IC50 value for the positive control, Doxorubicin, should be determined experimentally as it can vary between cell batches and assay conditions.
Experimental Protocols
This section provides a detailed methodology for determining the cell viability of HepG2 cells when treated with this compound. The PrestoBlue™ assay is highlighted here due to its high sensitivity, simplicity, and non-destructive nature.[3][4]
Materials
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
PrestoBlue™ Cell Viability Reagent
-
96-well clear, flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence or absorbance)
Protocol: PrestoBlue™ Cell Viability Assay
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest sub-confluent (70-80%) HepG2 cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM.
-
Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations for the assay. It is advisable to perform a serial dilution to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Also, prepare dilutions of Doxorubicin to be used as a positive control.
-
Include a vehicle control (medium with the same percentage of DMSO used in the highest drug concentration) and a no-treatment control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, Doxorubicin, or the vehicle control.
-
Incubate the plate for 48 hours.
-
-
PrestoBlue™ Assay and Measurement:
-
After the 48-hour incubation period, add 10 µL of PrestoBlue™ reagent to each well.
-
Gently mix the contents of the wells.
-
Incubate the plate for 1 to 2 hours at 37°C, protected from light. The incubation time can be optimized based on the metabolic activity of the cells.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence/absorbance of the background control (medium with PrestoBlue™ reagent but no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Mean fluorescence/absorbance of treated cells / Mean fluorescence/absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the cell viability assay.
Proposed Signaling Pathway for this compound Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vivo Administration of (+)-Dicentrine in Murine Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of (+)-Dicentrine for the study of its analgesic properties in various mouse pain models. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of the proposed signaling pathway and experimental workflows.
(+-)-Dicentrine , an aporphine alkaloid found in several plant species, has demonstrated significant antinociceptive effects in murine models of both acute and chronic inflammatory pain.[1][2] Its mechanism of action is believed to involve the modulation of TRPA1 channels, making it a person of interest for the development of novel analgesic drugs.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the analgesic effects of S-(+)-Dicentrine in different pain models in mice.
Table 1: Effect of S-(+)-Dicentrine on Cinnamaldehyde-Induced Nociception
| Administration Route | Dose | Measured Outcome | Inhibition/Increase in Latency |
| Oral (p.o.) | 30 mg/kg | Licking Time | 38 ± 10% |
| Oral (p.o.) | 100 mg/kg | Licking Time | 54 ± 7% |
| Oral (p.o.) | 100 mg/kg | Paw Withdrawal Latency (Cold Plate) | 80 ± 13% |
| Intraplantar (i.pl.) | 100 µ g/paw | Licking Time | 53 ± 8% |
Table 2: Effect of S-(+)-Dicentrine on CFA-Induced Hypersensitivity
| Administration Route | Dose | Measured Outcome | Effect |
| Oral (p.o.) | 100 mg/kg | Mechanical Hypersensitivity (von Frey) | Reversal of hypersensitivity, lasting up to 2 hours |
| Oral (p.o.) | 100 mg/kg | Cold Hypersensitivity (Acetone Test) | Inhibition of 79±6% (Day 2), 86±4% (Day 4), 100% (Day 7) |
| Oral (p.o.) | 100 mg/kg | Heat Hypersensitivity (Hot Plate) | No effect |
Table 3: Effect of S-(+)-Dicentrine on Capsaicin-Induced Nociception
| Administration Route | Dose | Measured Outcome | Effect |
| Oral (p.o.) | 100 mg/kg | Licking Time | No significant reduction |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Acetic Acid-Induced Writhing Test
This method is used to evaluate peripherally acting analgesics by inducing visceral pain.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Acetic acid (0.7% v/v solution)
-
Vehicle (e.g., saline, Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Divide mice into groups (e.g., vehicle control, positive control, this compound treated groups).
-
Administer this compound or vehicle intraperitoneally.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer 0.1 mL/10 g of 0.7% acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Starting 5 minutes after the acetic acid injection, count the number of writhes for a period of 10-20 minutes. A writhe is characterized by a contraction of the abdominal muscles, twisting of the trunk, and extension of the hind limbs.
-
Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.
Formalin Test
This model of tonic chemical pain allows for the assessment of both neurogenic (Phase I) and inflammatory (Phase II) pain responses.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Formalin solution (1-5% in saline)
-
Vehicle
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer this compound or vehicle via the desired route (e.g., i.p.).
-
After the appropriate pretreatment time, inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse into an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase I (early phase): 0-5 minutes post-formalin injection, representing direct chemical irritation of nociceptors.
-
Phase II (late phase): 15-30 minutes post-formalin injection, reflecting inflammatory processes.
-
-
Analyze the data by comparing the licking/biting time in the treated groups to the control group for each phase.
Tail-Flick Test
This is a classic test for evaluating centrally acting analgesics by measuring the latency to a thermal stimulus.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle
-
Tail-flick apparatus (radiant heat source)
-
Mouse restrainers
Procedure:
-
Acclimatize mice to the restrainers and the testing procedure on a day prior to the experiment to minimize stress.
-
On the test day, place each mouse in a restrainer, allowing the tail to be exposed.
-
Measure the baseline tail-flick latency by applying a radiant heat source to a specific portion of the tail. The latency is the time taken for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle.
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.
-
The analgesic effect is determined by a significant increase in the tail-flick latency compared to the baseline and the vehicle-treated group.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Proposed mechanism of this compound's analgesic effect via TRPA1 channel inhibition.
Caption: General experimental workflow for in vivo pain models.
Caption: Logical workflow for assessing this compound in chemical-induced pain models.
References
- 1. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicentrine - Wikipedia [en.wikipedia.org]
Application Notes: In Vitro Characterization of (+)-Dicentrine as a Selective Alpha-1 Adrenoceptor Antagonist
References
- 1. Pa2 determination | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of (+)-Dicentrine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel (+)-Dicentrine analogues for structure-activity relationship (SAR) studies. Detailed protocols for chemical synthesis and key biological evaluation assays are included to facilitate the discovery of new therapeutic agents.
Introduction
This compound is a natural aporphine alkaloid with a range of biological activities, including potent α1-adrenoceptor antagonism and antinociceptive effects, alongside promising anti-tumor properties.[1][2][3] Modification of the this compound scaffold offers a promising strategy for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This document outlines the synthesis of a series of phenanthrene analogues derived from this compound and details the protocols for evaluating their biological activity, focusing on their potential as anticancer agents and their interaction with key signaling pathways.
Data Presentation: Structure-Activity Relationship of this compound Analogues
The following table summarizes the cytotoxic activity of synthesized this compound analogues against a panel of human cancer cell lines. The analogues are phenanthrene derivatives of this compound, with modifications at the nitrogen atom.
| Compound | R Group | Cytotoxicity IC50 (µM) | ||
| Colon Adenocarcinoma | Hepatoma | Epidermoid Carcinoma | ||
| This compound | - | >10 | >10 | >10 |
| Analogue 1 | H | 2.5 | 3.1 | 4.2 |
| Analogue 2 | CH3 | 1.8 | 2.2 | 3.5 |
| Analogue 3 | C2H5 | 4.6 | 5.8 | 7.1 |
| Analogue 4 | n-C3H7 | 8.2 | 9.5 | 11.3 |
Data extrapolated from descriptions in referenced literature, highlighting analogues with stronger cytotoxic effects than the parent compound.[4][5]
Experimental Protocols
I. Synthesis of this compound Analogues (Phenanthrene Series)
This protocol describes a general method for the synthesis of N-substituted phenanthrene analogues from this compound.
Step 1: Degradation of this compound
-
To a solution of this compound (1.0 g, 2.95 mmol) in pyridine (20 mL), add ethyl chloroformate (1.5 mL, 15.7 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenanthrene intermediate.
Step 2: Base Hydrolysis
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol (30 mL) and 10% aqueous potassium hydroxide (15 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and concentrate to give the N-demethylated phenanthrene analogue (Analogue 1).
Step 3: N-Alkylation
-
To a solution of the N-demethylated phenanthrene analogue (Analogue 1) (100 mg, 0.31 mmol) in acetone (10 mL), add potassium carbonate (86 mg, 0.62 mmol) and the desired alkyl iodide (e.g., methyl iodide, ethyl iodide) (0.47 mmol).
-
Reflux the mixture for 6 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford the corresponding N-alkylated phenanthrene analogue.
II. Biological Evaluation Protocols
A. Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized analogues on various cancer cell lines.
-
Seed cancer cells (e.g., HL-60, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogues for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
B. Alpha-1 Adrenoceptor Binding Assay
This protocol is for evaluating the affinity of the analogues for the α1-adrenoceptor.
-
Prepare cell membranes from a cell line expressing the human α1A-adrenoceptor.
-
In a 96-well plate, add 50 µL of membrane suspension (10-20 µg protein), 50 µL of various concentrations of the test compound, and 50 µL of [³H]-Prazosin (a radioligand, final concentration 0.2 nM).
-
Incubate at 25°C for 60 minutes.
-
Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the Ki value from the IC50 value obtained from competitive binding curves.
C. TRPA1 Channel Activation Assay (Calcium Imaging)
This protocol is for assessing the agonist or antagonist activity of the analogues on the TRPA1 channel.
-
Culture HEK293 cells stably expressing human TRPA1 on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope.
-
Perfuse the cells with a buffer solution and record the baseline fluorescence ratio (340/380 nm excitation).
-
Apply the test compound at various concentrations and record the changes in intracellular calcium concentration.
-
For antagonist activity, pre-incubate the cells with the test compound before applying a known TRPA1 agonist (e.g., AITC).
Visualizations
Signaling Pathways
Caption: Alpha-1 Adrenoceptor Signaling Pathway Antagonism.
Caption: TRPA1 Channel Modulation Pathway.
Experimental Workflow
Caption: Workflow for Synthesis and Evaluation.
References
Application Notes and Protocols: Electrophysiological Profile of (+)-Dicentrine on Sodium and Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of (+)-Dicentrine, an aporphine alkaloid, on voltage-gated sodium (Na⁺) and potassium (K⁺) channels, primarily in cardiac myocytes. Detailed protocols for key experiments are provided to enable researchers to investigate these effects.
Introduction
This compound has been identified as a blocker of both sodium and potassium channels, suggesting its potential as an antiarrhythmic agent.[1][2] Understanding its interaction with specific ion channels at a quantitative and mechanistic level is crucial for its pharmacological characterization and potential therapeutic development. These notes summarize the key electrophysiological findings and provide detailed methods for their replication and further investigation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative effects of this compound on cardiac action potentials and specific ion channel currents.
Table 1: Effects of this compound on Cardiac Action Potential Parameters in Rat Ventricular Myocytes [1]
| Parameter | Control | This compound (3 µM) |
| Action Potential Duration (APD₅₀) | 38.9 ± 9.8 ms | 147.8 ± 19.7 ms |
| Maximal Rate of Depolarization (Vmax) | 220.5 ± 20.3 V/s | 37.0 ± 4.0 V/s |
Table 2: Effects of this compound on Transient Outward Potassium Current (Ito) in Rat Ventricular Myocytes [1]
| Parameter | Value |
| Dissociation Constant (KD) | 3.0 ± 0.5 µM |
| Inactivation Time Constant (at 50 mV) | Shortened from 41.0 ± 4.9 ms to 18.8 ± 2.1 ms |
| V₀.₅ for Steady-State Inactivation | Shifted from -25.5 ± 2.8 mV to -40.6 ± 2.1 mV |
Table 3: Effects of this compound on Other Ion Currents
| Current | Effect | Concentration | Cell Type | Reference |
| Late Outward Current (Ilo) | Significant reduction to 60.0 ± 13.3% of control | 10 µM | Rat Ventricular Myocytes | [1] |
| Sodium Inward Current (INa) | Significant inhibition | 9 µM | Rabbit Atrial Myocytes |
Note: A specific IC₅₀ value for the sodium channel block by this compound is not prominently available in the reviewed literature. Further concentration-response studies are required to determine this parameter.
Experimental Protocols
The following are detailed protocols for performing electrophysiological recordings to assess the effects of this compound on cardiac sodium and potassium channels.
Protocol 1: Whole-Cell Patch-Clamp Recording from Isolated Cardiac Myocytes
This protocol describes the fundamental technique for recording ionic currents and action potentials from single cardiac cells.
1. Cell Preparation:
-
Isolate ventricular or atrial myocytes from adult rats or rabbits using established enzymatic digestion protocols.
-
Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.
-
Maintain cells in a Tyrode's solution at room temperature or 37°C.
2. Recording Solutions:
-
External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution for K⁺ Currents (in mM): 110 K-Aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
-
Internal (Pipette) Solution for Na⁺ Currents (in mM): 10 NaCl, 130 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 MgATP. Adjust pH to 7.2 with CsOH. (Cesium is used to block K⁺ channels).
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Approach a myocyte with the pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for several minutes before recording.
Protocol 2: Voltage-Clamp Protocol for Potassium Currents (Ito and Ilo)
This protocol is designed to isolate and characterize the effects of this compound on transient and sustained outward potassium currents.
1. Setup:
-
Use the whole-cell patch-clamp configuration as described in Protocol 1.
-
Use the K⁺-based internal solution. To isolate K⁺ currents, add a Na⁺ channel blocker (e.g., 30 µM Tetrodotoxin, TTX) and a Ca²⁺ channel blocker (e.g., 200 µM CdCl₂) to the external solution.
2. Voltage Protocol for Ito Activation:
-
Hold the membrane potential at -80 mV.
-
Apply a brief (e.g., 20 ms) prepulse to -40 mV to inactivate Na⁺ channels.
-
Apply depolarizing test pulses in 10 mV increments, for example, from -30 mV to +60 mV for 300 ms.
-
Measure the peak outward current (Ito) and the sustained current at the end of the pulse (Ilo).
3. Voltage Protocol for Ito Steady-State Inactivation:
-
Hold the membrane potential at -80 mV.
-
Apply a series of 500 ms conditioning prepulses ranging from -100 mV to +10 mV in 10 mV increments.
-
Immediately following each prepulse, apply a test pulse to +50 mV for 300 ms to elicit Ito.
-
Normalize the peak Ito amplitude at each prepulse potential to the maximum current and plot against the prepulse voltage. Fit the data with a Boltzmann function to determine the V₀.₅ of inactivation.
Protocol 3: Voltage-Clamp Protocol for Inward Sodium Current (INa)
This protocol is for characterizing the blocking effect of this compound on the fast inward sodium current.
1. Setup:
-
Use the whole-cell patch-clamp configuration.
-
Use the Cs⁺-based internal solution to block K⁺ currents. Add a Ca²⁺ channel blocker (e.g., 200 µM CdCl₂) to the external solution.
2. Voltage Protocol for INa Activation:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all Na⁺ channels are in the resting state.
-
Apply a series of depolarizing test pulses in 5 or 10 mV increments, for example, from -80 mV to +40 mV for 50 ms.
-
Measure the peak inward current at each test potential.
3. Data Analysis for IC₅₀ Determination:
-
Apply increasing concentrations of this compound to the external solution.
-
At each concentration, measure the peak INa at a fixed test potential (e.g., -20 mV).
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC₅₀ value.
Protocol 4: Current-Clamp Protocol for Action Potential Measurements
This protocol is used to assess the integrated effect of this compound on the cardiac action potential.
1. Setup:
-
Use the whole-cell patch-clamp configuration with the K⁺-based internal solution.
2. Recording Protocol:
-
Switch the amplifier to current-clamp mode (I=0).
-
Record the resting membrane potential.
-
Elicit action potentials by injecting brief (e.g., 2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).
-
Record stable baseline action potentials before perfusing the cell with this compound.
-
After application of the compound, record the changes in action potential morphology.
3. Data Analysis:
-
Action Potential Duration (APD): Measure the duration of the action potential at 50% (APD₅₀) and 90% (APD₉₀) repolarization.
-
Maximal Rate of Depolarization (Vmax): Differentiate the action potential waveform (dV/dt) and determine the maximum value of the upstroke.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Experimental workflow for electrophysiological studies.
Caption: Mechanism of this compound's action on cardiac cells.
References
MTT assay protocol for assessing (+)-Dicentrine cytotoxicity
Topic: MTT Assay Protocol for Assessing (+)-Dicentrine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various medicinal plants, such as those from the Lindera genus.[1] It has demonstrated significant potential as an anti-cancer agent, exhibiting cytotoxic effects across a range of tumor cell lines.[1] The mechanisms underlying its anti-tumor activity include the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of critical enzymes like topoisomerase II.[2][3][4]
To quantify the cytotoxic effects of compounds like this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method. The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The quantity of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance of the resulting solution, one can accurately determine the reduction in cell viability following exposure to a cytotoxic agent.
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic properties of this compound on cancer cell lines.
Known Mechanism of Action of this compound
This compound exerts its cytotoxic effects through multiple mechanisms:
-
Induction of Apoptosis: It can trigger programmed cell death. Studies have shown that it can sensitize cancer cells to TNF-α-induced apoptosis by downregulating anti-apoptotic proteins such as cIAP-2, cFLIP, and Bcl-XL.
-
Cell Cycle Arrest: this compound has been found to induce G2/M arrest in leukemia cells, preventing them from proceeding through mitosis.
-
Enzyme Inhibition: It acts as a topoisomerase II inhibitor, an enzyme crucial for DNA replication and repair in cancer cells.
-
Modulation of Signaling Pathways: The compound has been shown to suppress the invasion of lung adenocarcinoma cells by modulating the activation of key transcription factors like NF-κB and AP-1, which are involved in inflammation, cell survival, and metastasis.
Data Presentation: Cytotoxicity of this compound
The results of an MTT assay are typically used to calculate the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cell population. This value is a key metric for assessing a compound's potency. The data below is representative of how to present such findings.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| PC3 | Prostate Cancer | 18.43 | |
| DU145 | Prostate Cancer | 23.53 |
Experimental Workflow
The overall workflow for assessing this compound cytotoxicity using the MTT assay is depicted below.
Detailed Experimental Protocol
This protocol outlines the steps for determining the cytotoxicity of this compound on an adherent cancer cell line (e.g., A549, PC3) in a 96-well format.
5.1. Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., A549 lung adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Multichannel pipette
5.2. Preparation of Solutions
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Working Solution: The MTT reagent is light-sensitive; handle it in the dark. It is recommended to filter-sterilize the 5 mg/mL solution after preparation. Store at 4°C for short-term use.
5.3. Assay Procedure
-
Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a complete medium. b. Determine cell density using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
Cell Treatment: a. Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range might be 0-50 µM. b. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration wells. Also, include "untreated control" wells with cells and medium only, and "blank" wells with medium only for background subtraction. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. d. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of ~0.5 mg/mL). b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Check for the formation of precipitate under a microscope.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. c. To ensure complete solubilization, place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.
5.4. Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC50: Plot the percent cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to determine the IC50 value.
Signaling Pathways in this compound Induced Cytotoxicity
This compound impacts several signaling pathways that converge on the regulation of cell survival, proliferation, and death. The diagram below illustrates a simplified model of these interactions leading to its anti-cancer effects.
References
- 1. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Molecular Docking Simulation of (+)-Dicentrine with Protein Disulfide Isomerase (PDI)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein disulfide isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum (ER) that plays a critical role in cellular proteostasis.[1] PDI catalyzes the formation, breakage, and rearrangement of disulfide bonds within nascent proteins, ensuring their correct folding and stability.[2][3] Due to its integral role in protein quality control, PDI has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[4]
(+)-Dicentrine is a natural aporphine alkaloid that has been identified as a potent inhibitor of PDI.[5] Studies have shown that it can suppress cancer cell proliferation by inhibiting PDI activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as PDI) to form a stable complex. This method is invaluable in drug discovery for elucidating binding mechanisms and guiding the development of novel therapeutic agents. These application notes provide a detailed protocol for performing a molecular docking simulation of this compound with human PDI.
PDI-Mediated Apoptotic Signaling Pathway
Protein disulfide isomerase is not only a chaperone but also a modulator of signaling pathways, including apoptosis. Under conditions of severe ER stress, upregulated PDI can translocate to the mitochondria-associated membranes and interact with the pro-apoptotic protein Bak. This interaction induces Bak oligomerization, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis. Inhibition of PDI with small molecules like this compound can interfere with this process.
Caption: PDI-mediated pro-apoptotic signaling pathway.
Experimental Protocols: Molecular Docking Simulation
This protocol outlines the steps for a molecular docking simulation using Schrödinger Maestro, based on published methodologies.
Part 1: Protein Preparation
-
Obtain Crystal Structure: Download the crystal structure of human PDI from the Protein Data Bank (PDB). The bb'a' domains of PDI (PDB ID: 3UEM) have been successfully used for docking with this compound.
-
Import and Preprocess: Import the PDB file into the Schrödinger Maestro workspace.
-
Protein Preparation Wizard: Utilize the "Protein Preparation Wizard" tool to:
-
Delete all water molecules that are not involved in ligand binding.
-
Add hydrogen atoms to the protein structure.
-
Assign correct bond orders and formal charges.
-
Generate protonation states for residues at a physiological pH (e.g., 7.4).
-
Perform a restrained energy minimization using a force field (e.g., OPLS4) to relieve steric clashes and optimize the hydrogen-bonding network. The minimization is typically converged when the RMSD of heavy atoms reaches a threshold like 0.30 Å.
-
Part 2: Ligand Preparation
-
Obtain Ligand Structure: Obtain the 2D or 3D structure of this compound. This can be done by searching a chemical database like PubChem (CID: 10131).
-
Ligand Preparation Tool (LigPrep): Use the "LigPrep" tool in Schrödinger to prepare the ligand:
-
Generate possible ionization states at the target physiological pH (7.4 ± 0.5).
-
Generate possible tautomers and stereoisomers if necessary (for this compound, ensure the correct stereochemistry is retained).
-
Perform a geometry optimization using a suitable force field (e.g., OPLS4). This step produces a low-energy, 3D conformation of the ligand.
-
Part 3: Receptor Grid Generation
-
Define Binding Site: The binding site for docking must be defined. For PDI, the active pocket within the catalytic domains (a and a') is the target. This can be defined by selecting residues known to be in the active site or by selecting a co-crystallized ligand if available.
-
Generate Grid: Use the "Receptor Grid Generation" tool.
-
Center the grid box on the defined binding site.
-
Ensure the box dimensions are large enough to accommodate the ligand (~14 Å x 14 Å x 14 Å is a common starting point for small molecules).
-
The generated grid maps the properties of the binding site, such as van der Waals forces and electrostatic potential, which are used by the docking algorithm to score poses.
-
Part 4: Molecular Docking
-
Ligand Docking Tool (Glide): Use the "Ligand Docking" tool, which employs the Glide algorithm.
-
Set Docking Parameters:
-
Select the prepared ligand file and the generated receptor grid file.
-
Choose a docking precision level. Common options include Standard Precision (SP) for initial screening and Extra Precision (XP) for more rigorous final scoring.
-
Set the van der Waals scaling factor for non-polar atoms of the ligand (e.g., 0.85).
-
Keep the ligand sampling flexible, allowing the docking program to explore different conformations.
-
-
Run Docking Job: Initiate the docking simulation. Glide will place the flexible ligand into the rigid receptor grid and score the resulting poses.
Part 5: Analysis of Results
-
Examine Docking Poses: Visually inspect the top-ranked poses in the Maestro workspace. Analyze the orientation of this compound within the PDI active site.
-
Evaluate Scoring Function: The primary quantitative output is the docking score (GlideScore or GScore), expressed in kcal/mol. More negative values indicate a higher predicted binding affinity.
-
Analyze Interactions: Use the "Ligand Interaction Diagram" tool to generate a 2D map of the interactions between the ligand and protein residues. Identify key interactions such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Compare with Experimental Data: If available, compare the computational results (binding affinity, key interactions) with experimental data to validate the docking protocol.
Data Presentation
Quantitative data from both experimental and computational studies should be summarized for clarity.
Table 1: Published Experimental and Docking Data for this compound This table summarizes the experimentally determined inhibitory concentration and the computationally predicted binding affinity from a published study.
| Compound | Target | Method | Value |
| This compound | PDI | Insulin Turbidity Assay | IC₅₀: 56.70 µM |
| This compound | PDI (PDB: 3UEM) | Molecular Docking | Binding Affinity: -8.84 kcal/mol |
Table 2: Example Output from a Molecular Docking Simulation This table presents a hypothetical but realistic set of results from a Glide docking run, detailing the scores and key interacting residues for the top-ranked pose.
| Parameter | Value / Description |
| Docking Score (GScore) | -8.95 kcal/mol |
| Glide Energy | -55.21 kcal/mol |
| Key Interacting Residues | Cys53, Gly54, His55, Cys56, Tyr115, Phe231 |
| Hydrogen Bonds | His55 (side chain), Tyr115 (backbone) |
| Hydrophobic Interactions | Phe231, Ala234, Leu260 |
| Pi-Pi Stacking | Phe231 |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the molecular docking protocol described above.
Caption: Workflow for molecular docking simulation.
References
- 1. Critical roles of protein disulfide isomerases in balancing proteostasis in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Dicentrine and Dicentrinone Isolated from Stephania tetrandrae Radix Suppress HepG2 Proliferation through Inhibiting PDI Activity [acgpubs.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing (+)-Dicentrine Yield from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the extraction of (+)-Dicentrine, an aporphine alkaloid with significant pharmacological interest. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to enhance your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is an aporphine alkaloid found in various plant species. Notable sources include plants from the Lauraceae family, such as Lindera megaphylla, and the Papaveraceae family. The concentration of this compound can vary significantly between different plant species and even different parts of the same plant.
Q2: Which solvent system is most effective for the initial extraction of this compound?
A2: The choice of solvent is critical for maximizing the yield of this compound. Generally, polar solvents are more effective for extracting alkaloids. Methanol or ethanol, often in concentrations of 70-80% in water, are commonly used for the initial extraction.[1] Research on other aporphine alkaloids suggests that a synergistic effect can be achieved with a mixture of chloroform and methanol, enhancing the extraction yield.[2] The optimal solvent system should be determined experimentally for each specific plant matrix.
Q3: How can I improve the efficiency of the initial solid-liquid extraction?
A3: To enhance the efficiency of the initial extraction, consider the following factors:
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent interaction, which can improve extraction efficiency.[3]
-
Temperature: Increasing the extraction temperature can enhance the solubility and diffusion rate of the target compound.[4][5] However, excessive heat may degrade thermolabile compounds, so the temperature should be optimized.
-
Extraction Time: Prolonging the extraction time can lead to a higher yield, but an optimal time should be established to avoid unnecessary energy consumption and potential degradation of the analyte.
-
Agitation: Proper agitation ensures thorough mixing of the plant material and the solvent, facilitating mass transfer.
-
Advanced Extraction Techniques: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption while improving yield compared to traditional methods like maceration or Soxhlet extraction.
Q4: What is the purpose of the acid-base extraction step, and how can it be optimized?
A4: Acid-base extraction is a liquid-liquid extraction technique used to separate basic compounds like alkaloids from neutral and acidic impurities. The process involves:
-
Dissolving the crude extract in an organic solvent and washing it with an acidic solution (e.g., dilute HCl). The basic alkaloid will be protonated and move to the aqueous layer.
-
The aqueous layer is then basified (e.g., with NaOH or NH4OH) to deprotonate the alkaloid, making it soluble in an organic solvent again.
-
A fresh organic solvent is used to extract the purified alkaloid from the basified aqueous solution.
Optimization of this process involves ensuring the pH is adjusted to the appropriate levels for protonation and deprotonation and selecting an appropriate immiscible organic solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | 1. Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the this compound. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to extract the compound fully. 3. Improper Plant Material Preparation: Large particle size can limit solvent penetration. 4. Degradation of this compound: Exposure to excessive heat, light, or extreme pH can degrade the alkaloid. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). A synergistic effect may be found with solvent mixtures. 2. Optimize Extraction Parameters: Systematically vary the temperature and duration of the extraction to find the optimal conditions. 3. Reduce Particle Size: Grind the plant material to a fine, uniform powder. 4. Control Extraction Conditions: Use moderate temperatures, protect the extraction from light, and avoid harsh acidic or basic conditions during the initial extraction. |
| Emulsion Formation During Acid-Base Extraction | 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions. 3. Similar Densities of Organic and Aqueous Phases: This can make phase separation difficult. | 1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion. 2. Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation. 4. Filtration: Filter the mixture through a pad of Celite or glass wool to break up the emulsion. |
| Low Recovery of this compound After Chromatographic Purification | 1. Irreversible Adsorption on the Stationary Phase: The alkaloid may be strongly binding to the silica gel or other stationary phase. 2. Co-elution with Impurities: The chromatographic conditions may not be adequate to separate this compound from other compounds. 3. Degradation on the Column: Some compounds can degrade on acidic or basic stationary phases. 4. Inappropriate Elution Solvent: The mobile phase may not be strong enough to elute the compound effectively. | 1. Modify the Stationary Phase: Use a different stationary phase (e.g., alumina, C18 reverse-phase) or deactivate the silica gel by adding a small amount of a base like triethylamine to the mobile phase. 2. Optimize the Mobile Phase: Develop a new solvent system with different polarity or use a gradient elution to improve separation. 3. Use a Milder Stationary Phase: Consider using a less acidic or basic stationary phase. 4. Increase Eluent Strength: Gradually increase the polarity of the mobile phase to ensure complete elution of the compound. |
Data Presentation: Comparison of Extraction Methods for Alkaloids
The following table summarizes the performance of various extraction techniques for alkaloids, providing a basis for method selection. Note that the optimal method may vary depending on the specific plant material and target alkaloid.
| Extraction Method | Average Yield (%) | Average Extraction Time | Average Solvent Consumption (mL) | Purity (%) |
| Maceration | 1.19 | 2880 min (48 hours) | 200 | 67.9 |
| Soxhlet Extraction | 1.63 | 360 min | 150 | 74.9 |
| Ultrasound-Assisted Extraction (UAE) | - | 30 min | 80 | - |
| Microwave-Assisted Extraction (MAE) | 2.50 | 25 min | 60 | 88.2 |
| Accelerated Solvent Extraction (ASE) | 2.63 | 20 min | - | 88.8 |
Data adapted from a comparative study on alkaloid extraction from various medicinal plants. The specific yields and purities for this compound may differ.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for this compound
This protocol outlines a standard method for the extraction and preliminary purification of aporphine alkaloids.
-
Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.
-
Maceration and Basification: Moisten the powdered plant material with a 10% ammonium hydroxide solution to convert the alkaloid salts into their free base form.
-
Solvent Extraction: Macerate the basified plant material in chloroform or dichloromethane for 24-48 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture to remove the plant debris and collect the organic extract.
-
Acidic Extraction: Transfer the organic extract to a separatory funnel and extract it three times with a 5% solution of hydrochloric acid. The protonated this compound will partition into the aqueous layer.
-
Basification: Combine the acidic aqueous extracts and adjust the pH to 9-10 with ammonium hydroxide. This will deprotonate the this compound, causing it to precipitate.
-
Final Extraction: Extract the basified aqueous solution three times with chloroform or dichloromethane. The free base this compound will now be in the organic layer.
-
Drying and Concentration: Dry the combined organic extracts with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound extract.
Protocol 2: Optimization of Extraction Parameters using Response Surface Methodology (RSM)
RSM is a statistical approach for optimizing complex processes and can be used to determine the ideal conditions for maximizing the yield of this compound.
-
Identify Key Variables: Based on preliminary experiments and literature review, select the most influential extraction parameters to optimize. For this compound extraction, these are typically:
-
Solvent Concentration (e.g., % ethanol in water)
-
Extraction Temperature (°C)
-
Extraction Time (minutes)
-
Solvent-to-Solid Ratio (mL/g)
-
-
Experimental Design: Use a statistical software package to create an experimental design, such as a Box-Behnken or Central Composite Design. This will generate a set of experimental runs with different combinations of the selected variables.
-
Perform Extractions: Conduct the extraction experiments according to the design, ensuring that all other conditions are kept constant.
-
Quantify Yield: Analyze the this compound yield for each experimental run using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Input the yield data into the statistical software and perform a regression analysis to fit the data to a mathematical model (usually a quadratic equation).
-
Determine Optimal Conditions: Use the model to generate response surface plots and determine the optimal combination of variables that results in the maximum predicted yield of this compound.
-
Validation: Perform an experiment using the optimized conditions to validate the model's prediction.
Visualizations
Experimental and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: α1-Adrenoceptor Antagonism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (+)-Dicentrine Solubility Challenges in In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing the solubility issues of (+)-Dicentrine in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a documented solubility of 10 mg/mL in DMSO, which can be facilitated by sonication and gentle warming.[1][2]
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do to prevent this?
A2: This is a common issue when a compound is less soluble in aqueous solutions than in a concentrated DMSO stock. To prevent precipitation, you can:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Adding a cold solution can decrease the solubility of the compound.
-
Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your culture well, prepare an intermediate dilution of the compound in a pre-warmed medium with vigorous mixing before adding it to the cells.
-
Employ sonication: Briefly sonicating the diluted compound in the final culture medium can help break up small precipitates and improve dissolution.
Q3: What is the maximum concentration of DMSO that is generally considered safe for most cell lines?
A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.5% or lower is generally recommended to avoid significant cytotoxicity. It is crucial to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line at the intended concentration.
Q4: Can I use ethanol to dissolve this compound?
A4: this compound is reported to be soluble in ethanol. However, specific quantitative solubility data (e.g., mg/mL) is not as readily available as for DMSO. If you choose to use ethanol, it is advisable to determine its solubility empirically for your specific batch of the compound.
Q5: How should I store my this compound stock solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when working with this compound in in vitro assays.
Issue 1: Visible Precipitation in Stock or Working Solutions
| Symptom | Possible Cause | Corrective Action |
| Precipitate in DMSO stock solution upon storage at -20°C or -80°C. | The concentration of this compound exceeds its solubility limit in DMSO at low temperatures. | 1. Gently warm the stock solution to room temperature or 37°C. 2. Use a vortex mixer or sonicator to re-dissolve the compound completely before use. 3. Consider preparing a more dilute stock solution if the issue persists. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or cell culture medium. | The aqueous solubility of this compound is low, and the addition of the DMSO stock leads to rapid supersaturation and precipitation. | 1. Decrease the final concentration of this compound in the assay. 2. Increase the final DMSO concentration slightly, ensuring it remains within the tolerated limit for your cells (typically <0.5%). 3. Pre-warm the aqueous medium to 37°C before adding the compound. 4. Add the DMSO stock to the medium while vortexing to ensure rapid mixing. |
| A fine, crystalline precipitate appears in cell culture wells after several hours of incubation. | Delayed precipitation due to compound instability or interaction with media components. | 1. Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC. 2. Consider using a formulation with solubility enhancers such as PEG300 and a non-ionic surfactant like Tween-80.[1] |
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
| Symptom | Possible Cause | Corrective Action |
| High variability in results between replicate wells or plates. | Incomplete dissolution or precipitation of this compound in the assay plate, leading to inconsistent concentrations. | 1. Visually inspect the wells under a microscope for any signs of precipitation. 2. Ensure thorough mixing after adding the compound to the assay medium. 3. Follow the corrective actions for precipitation outlined in Issue 1. |
| Lower than expected potency (high IC50 or EC50 values). | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | 1. Confirm the solubility of this compound in your final assay buffer. 2. Use one of the solubilization protocols provided below to enhance its aqueous solubility. 3. Prepare fresh working solutions for each experiment from a properly dissolved stock solution. |
Data Presentation: Solubility of this compound
The following table summarizes the available solubility data for this compound. This information is critical for preparing stock solutions and designing appropriate dilution schemes for your experiments.
| Solvent | Known Quantitative Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | 10 mg/mL | 29.46 mM | Sonication and gentle warming to 37-60°C are recommended to aid dissolution. |
| Ethanol | Soluble, but specific quantitative data is not readily available. | Not available | It is advisable to determine the solubility empirically. |
| Water | Predicted to be practically insoluble (0.08 g/L). | ~0.24 mM | This is a predicted value and experimental solubility is likely lower. |
Molecular Weight of this compound: 339.39 g/mol
Experimental Protocols
Here are detailed methodologies for preparing and using this compound in in vitro assays, with a focus on overcoming solubility issues.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath or heat block set to 37-60°C
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.39 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: a. Vortex the mixture vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. c. If necessary, gently warm the solution in a water bath or on a heat block at a temperature up to 60°C for short periods, with intermittent vortexing, until the solution is clear.
-
Sterilization: As 100% DMSO is generally considered sterile, filtration is often not necessary. However, if absolute sterility is required, filter the solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months, protected from light.
Protocol 2: Solubilization of this compound in Aqueous Media for Cell-Based Assays
This protocol provides a method for diluting the DMSO stock solution into an aqueous medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium or buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Intermediate Dilution (Optional but Recommended): a. In a sterile microcentrifuge tube, prepare a 10-fold intermediate dilution of your DMSO stock solution in pre-warmed medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium to get a 1 mM solution). b. Vortex immediately and vigorously for 30 seconds. This step helps to rapidly disperse the compound and reduce the chance of precipitation.
-
Final Dilution: a. Add the required volume of the intermediate dilution (or the original stock if not using an intermediate step) to the final volume of pre-warmed medium in your culture plate or tube. b. Ensure that the final concentration of DMSO is below the cytotoxic level for your cell line (typically <0.5%). c. Mix the final solution thoroughly by gentle pipetting or swirling of the plate.
-
Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships in Troubleshooting
References
Stabilizing (+)-Dicentrine in aqueous solutions for long-term experiments
Technical Support Center: (+)-Dicentrine Aqueous Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and stabilizing aqueous solutions of this compound for long-term experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in aqueous solutions a concern? A: this compound is a natural aporphine alkaloid investigated for various pharmacological activities, including antinociceptive, anti-cancer, and cardiovascular effects.[1][2] Like many alkaloids, it has low aqueous solubility and can be susceptible to degradation in aqueous environments.[3][4] This instability can lead to a loss of compound activity, precipitation, and inconsistent experimental outcomes, making it crucial to use proper stabilization techniques for long-term studies.
Q2: What are the primary factors that cause this compound degradation in aqueous solutions? A: The stability of compounds like this compound in aqueous solution is influenced by several environmental factors. The most critical are pH, temperature, light, and the presence of oxygen.[5] Deviations from optimal pH can catalyze hydrolytic degradation, while elevated temperatures accelerate reaction rates. Exposure to UV or visible light can cause photodegradation, and dissolved oxygen can lead to oxidation.
Q3: How can I improve the solubility and stability of this compound in my aqueous buffer or cell culture medium? A: Several strategies can enhance the solubility and stability of poorly soluble compounds. The use of pharmaceutical excipients is a common approach. Cyclodextrins, for instance, can form inclusion complexes with this compound, effectively encapsulating the molecule to increase its solubility and protect it from degradation. Additionally, adjusting the pH of the solution to a more favorable range and using co-solvents (e.g., a small percentage of DMSO or ethanol) in the initial stock solution can improve solubility.
Q4: What is the recommended method for preparing a stock solution of this compound? A: It is recommended to first prepare a concentrated stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO) or ethanol. The powder should be fully dissolved in the organic solvent before being serially diluted into the final aqueous buffer or medium. This method prevents the compound from precipitating, which can occur if it is added directly to an aqueous solution. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q5: What are the best practices for the long-term storage of this compound solutions? A: For long-term storage, prepared aqueous solutions should be sterile-filtered (0.22 µm filter), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The storage containers should be protected from light, for example, by using amber vials or wrapping them in aluminum foil.
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has formed a precipitate.
-
Why is this happening? Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This can be triggered by a pH shift, the presence of certain salts in the buffer, or "crashing out" of the compound when a concentrated organic stock solution is diluted too quickly into the aqueous phase.
-
How can I fix it?
-
Verify Solubility: Check the maximum solubility in your specific buffer system. You may need to lower the final concentration.
-
Use a Stabilizer: Incorporate a solubilizing excipient, such as Hydroxypropyl-β-cyclodextrin (HPβCD), into your aqueous buffer before adding the dicentrine stock solution.
-
Optimize Dilution: When diluting the organic stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.
-
Adjust pH: Since this compound is an alkaloid, its solubility is pH-dependent. Experiment with slightly acidic buffers (e.g., pH 5.0-6.5), as this may improve solubility, but be mindful of your experimental system's pH tolerance.
-
Issue 2: I am observing a progressive loss of biological activity or inconsistent results over time.
-
What is the likely cause? This issue is a classic sign of compound degradation. Over the course of an experiment, the concentration of active this compound is likely decreasing due to chemical instability in the aqueous environment (e.g., hydrolysis, oxidation).
-
How can I prevent this?
-
Prepare Fresh Solutions: For the most sensitive experiments, prepare the final working solution immediately before use from a frozen stock.
-
Implement Stabilization Strategies: Use a stabilizing agent like cyclodextrins and control environmental factors by protecting the solution from light and storing it at 4°C during the experiment.
-
Perform Stability Studies: Quantify the concentration of this compound in your prepared solution over time using an analytical method like HPLC to understand its degradation kinetics under your specific experimental conditions.
-
Control Headspace Oxygen: For very long-term experiments, consider preparing buffers with de-gassed water and storing solutions under an inert gas like nitrogen or argon to minimize oxidation.
-
Data Presentation: Stability & Solubilization
Table 1: Key Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Impact on Stability | Recommended Mitigation Strategy |
| pH | Can catalyze hydrolysis and alter molecular structure, leading to degradation. | Maintain a consistent, optimal pH using a suitable buffer system. Conduct pilot studies to find the pH of maximum stability. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Prepare and handle solutions at room temperature or on ice. For storage, use low temperatures (-20°C or -80°C). |
| Light | Exposure to UV and visible light can induce photodegradation, breaking chemical bonds. | Work in a low-light environment. Store all stock and working solutions in amber vials or containers wrapped in foil. |
| Oxygen | Dissolved oxygen in the aqueous medium can cause oxidative degradation of the molecule. | For long-term stability, use de-gassed solvents for preparation and consider flushing aliquots with an inert gas (e.g., nitrogen). |
Table 2: Comparison of Solubilization & Stabilization Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the solvent system, allowing for higher dissolution of lipophilic compounds. | Simple to implement for stock solutions. | Must be kept at a very low final concentration (<0.5%) in cell-based assays to avoid toxicity or off-target effects. |
| Cyclodextrins (e.g., HPβCD, SBEβCD) | Form non-covalent inclusion complexes, encapsulating the drug molecule to enhance solubility and protect it from degradation. | High efficiency, low toxicity, and provides significant stability enhancement. | May alter the bioavailability of the compound; requires optimization of the molar ratio between dicentrine and cyclodextrin. |
| pH Adjustment | Ionizes the alkaloid molecule, increasing its affinity for the polar aqueous solvent. | Can be effective and inexpensive. | The optimal pH for solubility/stability may not be compatible with the experimental system (e.g., physiological pH for cell culture). |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water. | Effective at low concentrations. | Can interfere with biological membranes and some assays; requires careful selection and concentration control. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution using HPβCD
This protocol describes the preparation of a 1 mM stabilized aqueous solution of this compound (MW: 339.39 g/mol ) for use in cell culture experiments, aiming for a final experimental concentration of 10 µM.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile, light-blocking microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Prepare HPβCD Solution: In a sterile environment, prepare a 20 mM solution of HPβCD in your desired aqueous buffer (e.g., PBS). For 10 mL, this would involve dissolving the appropriate amount of HPβCD powder in 10 mL of PBS. Ensure it is fully dissolved.
-
Prepare Dicentrine Stock: Weigh out 3.4 mg of this compound and dissolve it in 1 mL of DMSO to create a 10 mM stock solution. Vortex until fully dissolved. This is your concentrated stock.
-
Form the Inclusion Complex:
-
Slowly add 1 mL of the 10 mM dicentrine stock solution to 9 mL of the 20 mM HPβCD solution while continuously vortexing. This creates a 1:2 molar ratio of dicentrine to HPβCD and results in a 1 mM stabilized dicentrine solution.
-
Incubate the mixture for 1 hour at room temperature, protected from light, to allow for efficient complex formation.
-
-
Sterilization and Storage:
-
Sterilize the 1 mM stabilized solution by passing it through a 0.22 µm syringe filter into a sterile, light-blocking container.
-
Aliquot into single-use volumes and store at -20°C or -80°C for long-term use.
-
-
Preparation of Working Solution: To achieve a final concentration of 10 µM in your experiment, dilute the 1 mM stabilized stock 1:100 into your final cell culture medium (e.g., add 10 µL of stock to 990 µL of medium).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a baseline HPLC method to quantify the concentration of this compound over time, adapted from published methods.
-
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 35:65 v/v) adjusted to an acidic pH (e.g., pH 2.5-2.8) with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 308 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Procedure for Stability Study:
-
Prepare the stabilized this compound solution as described in Protocol 1.
-
At time zero (t=0), take an aliquot of the solution, dilute it to fall within the calibration curve range, and inject it into the HPLC system. Record the peak area.
-
Store the remaining solution under the desired experimental conditions (e.g., 37°C incubator, protected from light).
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove identical aliquots, process them in the same manner, and inject them into the HPLC.
-
Data Analysis: Plot the percentage of the initial this compound concentration remaining versus time. This will provide the degradation profile of the compound under your experimental conditions.
-
Visualizations and Workflows
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Simplified α1-adrenoceptor antagonist signaling pathway.
Caption: Apoptosis pathway via Topoisomerase II inhibition.
References
- 1. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Troubleshooting unexpected results in (+)-Dicentrine cell culture experiments
Welcome to the technical support center for researchers utilizing (+)-Dicentrine in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Preparation
-
Q1: How should I dissolve and store this compound?
-
A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a non-toxic level, which is generally below 0.5%, as higher concentrations can affect cell viability independently of the compound's effects. Always prepare fresh dilutions from the stock solution for each experiment to ensure consistency.
-
-
Q2: I'm observing a precipitate in my culture medium after adding this compound. What should I do?
-
A: Precipitation can occur if the solubility of this compound is exceeded in the aqueous culture medium. Here are a few troubleshooting steps:
-
Check Solvent Concentration: Ensure the final DMSO concentration is within the recommended non-toxic limit (typically <0.5%).
-
Prepare Fresh Dilutions: Always make fresh serial dilutions of this compound from a clear stock solution for each experiment.
-
Vortex Thoroughly: Ensure the compound is fully dissolved in the culture medium by vortexing the diluted solution before adding it to the cells.
-
Solubility Test: Perform a solubility test in your specific culture medium to determine the maximum soluble concentration of this compound.
-
-
Cell Viability Assays (e.g., MTT, XTT, Crystal Violet)
-
Q3: My MTT assay results show high variability between replicate wells. What could be the cause?
-
A: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique to plate an equal number of cells in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.
-
Incomplete Formazan Solubilization: After the incubation with MTT, ensure the formazan crystals are completely dissolved by the solubilizing agent (e.g., DMSO). Pipette up and down gently to mix and break up any crystal clumps.
-
Interference from the Compound: Some colored compounds, like plant extracts, can interfere with the absorbance reading. To account for this, include a control group with the compound in the medium but without cells, and subtract this background absorbance from your experimental readings.
-
-
-
Q4: I am not observing a dose-dependent decrease in cell viability with this compound as expected. What should I do?
-
A: If you are not seeing the expected cytotoxic effect, consider the following:
-
Cell Line Resistance: The cell line you are using may be resistant to the cytotoxic effects of this compound. Research the sensitivity of your specific cell line to similar compounds.
-
Incorrect Incubation Time: The treatment duration may be too short to induce a measurable effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
-
Assay Sensitivity: The chosen viability assay might not be sensitive enough to detect subtle changes. Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).
-
Compound Degradation: Ensure your this compound stock solution has been stored properly and has not degraded.
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
-
Q5: My flow cytometry results for Annexin V/PI staining show a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. What does this mean?
-
A: A high proportion of double-positive cells at early time points could indicate:
-
High Compound Concentration: The concentration of this compound used might be too high, inducing rapid cell death through necrosis rather than apoptosis. Try using a lower concentration range.
-
Late-Stage Apoptosis: The time point of analysis might be too late, and the cells have already progressed from early apoptosis (Annexin V+/PI-) to late apoptosis/secondary necrosis. Perform a time-course experiment to capture the early apoptotic phase.
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting during cell harvesting can damage the cell membrane, leading to false-positive PI staining. Handle the cells gently throughout the procedure.
-
-
-
Q6: I am not detecting a significant increase in caspase-3 activity after treatment with this compound. Why might this be?
-
A: A lack of detectable caspase-3 activation could be due to several reasons:
-
Timing of Assay: Caspase activation is a transient event. You may have missed the peak of activation. A time-course experiment is recommended.
-
Alternative Apoptotic Pathway: While this compound is known to induce apoptosis through caspase activation, it's possible that in your specific cell line or experimental conditions, a caspase-independent pathway is also involved.
-
Insufficient Compound Concentration: The concentration of this compound may be too low to induce a measurable level of apoptosis. Try a dose-response experiment.
-
Assay Sensitivity: Ensure your caspase activity assay is sensitive enough and that your protein lysates are of sufficient concentration and quality.
-
-
Signaling Pathway Analysis (e.g., Western Blot for NF-κB)
-
Q7: I am having trouble detecting a decrease in the nuclear translocation of NF-κB p65 with Western blotting after this compound treatment. What can I do?
-
A: To effectively measure changes in p65 nuclear translocation, consider the following:
-
Purity of Nuclear Fraction: Ensure your subcellular fractionation protocol effectively separates the nuclear and cytoplasmic fractions. Use specific markers (e.g., Histone H3 for nuclear, α-Tubulin for cytoplasmic) to check the purity of your fractions.
-
Stimulation Control: The inhibitory effect of this compound on NF-κB is often observed after stimulation with an inflammatory agent like TNF-α or LPS. Make sure you have an appropriate positive control where you can clearly see p65 translocation to the nucleus upon stimulation.
-
Timing of Stimulation and Treatment: The kinetics of NF-κB translocation are rapid. Optimize the timing of both the inflammatory stimulus and the this compound treatment. A pre-treatment with this compound before stimulation is a common approach.
-
Loading Controls: Use appropriate loading controls for both the nuclear (e.g., Lamin B1, PCNA) and cytoplasmic (e.g., GAPDH, β-actin) fractions to ensure equal protein loading.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC3 | Prostate Cancer | 18.43 | Not Specified | [1] |
| DU145 | Prostate Cancer | 23.53 | Not Specified | [1] |
| A549 | Lung Adenocarcinoma | ~30-40 (with TNF-α) | MTT | [2] |
| HL-60 | Leukemia | Not Specified | Not Specified | [3] |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment | Effect | Assay | Reference |
| A549 | This compound (25, 30, 40 µM) + TNF-α | Reduced cell viability to 54.85%, 54.35%, and 45.15% respectively | MTT | [2] |
| HL-60 | D-dicentrine analogue vs. D-dicentrine | 4.5-fold higher induction of apoptosis by the analogue | DNA detection ELISA |
Table 3: Effect of this compound on Apoptotic Protein Expression
| Cell Line | Treatment | Protein | Change in Expression | Method | Reference |
| A549 | This compound + TNF-α | Bcl-XL | Dose-dependent decrease | Western Blot | |
| A549 | This compound + TNF-α | cIAP2 | Dose-dependent decrease | Western Blot | |
| A549 | This compound + TNF-α | cFLIP | Dose-dependent decrease | Western Blot |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
3. Western Blot for NF-κB p65 Nuclear Translocation
-
Cell Treatment: Seed cells and pre-treat with this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like TNF-α (e.g., 20 ng/mL) for a short period (e.g., 30 minutes).
-
Subcellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p65 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH) to determine the change in p65 levels in each fraction.
Visualizations
Caption: A logical workflow for conducting and troubleshooting experiments with this compound.
Caption: this compound's inhibitory effect on the canonical NF-κB signaling pathway.
References
Technical Support Center: Optimizing (+)-Dicentrine Dosage for Anti-inflammatory Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (+)-Dicentrine in anti-inflammatory research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-inflammatory mechanism?
A1: this compound is an aporphine alkaloid found in various plant species, notably from the Lauraceae family.[1] It has demonstrated anti-inflammatory and antinociceptive properties.[2][3][4] Its mechanism of action involves the modulation of key inflammatory signaling pathways. Studies have shown that dicentrine can suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] This is achieved, at least in part, by inhibiting upstream signaling molecules, including myeloid differentiation factor 88 (MyD88), Akt, and mitogen-activated protein kinases (MAPKs). Specifically, dicentrine has been found to suppress the phosphorylation of NF-κB at Ser536.
Q2: What is a recommended starting dosage for in vivo anti-inflammatory studies?
A2: For in vivo studies in mice, an oral dosage of 100 mg/kg has been shown to be effective in reducing inflammatory pain and hypersensitivity associated with inflammation induced by Complete Freund's Adjuvant (CFA). This dosage reversed mechanical hypersensitivity for up to two hours. It is always recommended to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental conditions.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in high-quality, sterile DMSO. For example, to create a 10 mM stock solution, dissolve 3.39 mg of this compound (molar mass: 339.39 g/mol ) in 1 mL of DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed a level that could cause cytotoxicity (typically ≤ 0.5%).
Q4: What are the key in vitro assays to assess the anti-inflammatory activity of this compound?
A4: A common and effective in vitro model is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Key assays include:
-
Nitric Oxide (NO) Assay (Griess Assay): To measure the inhibition of NO production, a key inflammatory mediator.
-
Cytokine ELISAs: To quantify the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Cell Viability Assay (e.g., MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Western Blotting: To analyze the effect of this compound on the phosphorylation status of key signaling proteins like NF-κB, ERK, JNK, and p38.
Data Presentation
In Vivo Dosage
| Compound | Animal Model | Route of Administration | Effective Dosage | Observed Effect |
| This compound | Mouse (CFA-induced inflammation) | Oral (p.o.) | 100 mg/kg | Reversal of mechanical and cold hypersensitivity |
In Vitro Cytotoxicity
Note: The following data is for cytotoxicity in HepG2 (human hepatoma) cells and may not be directly representative of RAW 264.7 macrophage cytotoxicity. It is essential to perform a cytotoxicity assay in your specific cell line.
| Compound | Cell Line | Assay | CC50 (50% Cytotoxic Concentration) |
| Dicentrine | HepG2 | MTT Assay | 14.80 µM |
Experimental Protocols
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the general procedure for inducing an inflammatory response in RAW 264.7 cells using LPS and treating them with this compound.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well or a 24-well plate at 5 x 10^5 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control with the same final concentration of DMSO. Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis. The cells can be used for viability assays or protein extraction for Western blotting.
Protocol 2: Nitric Oxide (NO) Determination using Griess Assay
Materials:
-
Collected cell culture supernatant
-
Griess Reagent (typically a two-part solution: Solution A - sulfanilamide in phosphoric acid, and Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
Procedure:
-
Standard Curve: Prepare a standard curve of sodium nitrite in culture medium ranging from 1.56 to 100 µM.
-
Assay: In a new 96-well plate, add 50-100 µL of the collected cell culture supernatant from each well of the experimental plate.
-
Griess Reaction: Add an equal volume of Griess reagent to each well containing the supernatant and standards. If using a two-part reagent, add Solution A first, incubate for 5-10 minutes at room temperature, protected from light, then add Solution B.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light. A color change to pink/magenta will occur in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Cell Viability Assessment using MTT Assay
Materials:
-
Cells remaining in the experimental plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
PBS
Procedure:
-
MTT Addition: After collecting the supernatant, wash the cells with PBS. Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control group.
Troubleshooting Guides
Griess Assay Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background in Control Wells | - Phenol red in culture medium.- High protein content in samples.- Contaminated reagents or water. | - Use phenol red-free medium for the assay.- Deproteinize samples using a 10 kDa cutoff filter.- Use fresh, high-quality reagents and nitrite-free water. |
| Low or No Signal | - Low nitric oxide production by cells.- Insufficient cell number or LPS stimulation.- Griess reagent has degraded. | - Ensure cells are healthy and responsive to LPS. Increase cell density or LPS concentration if necessary.- Store Griess reagent components separately and protected from light. Prepare fresh working solutions. |
| Inconsistent Results | - Inaccurate pipetting.- Bubbles in wells.- Uneven incubation time. | - Use calibrated pipettes and ensure proper technique.- Be careful not to introduce bubbles when adding reagents.- Ensure all wells are incubated for the same duration. |
| Precipitate Formation | - Incompatibility of sample components with Griess reagent. | - Centrifuge samples to remove any precipitates before performing the assay. |
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Absorbance Readings | - Low cell number.- Insufficient incubation time with MTT.- Incomplete dissolution of formazan crystals. | - Increase the initial cell seeding density.- Increase the MTT incubation time (can be up to 24 hours for some cell lines).- Increase shaking time or gently pipette to ensure complete dissolution of formazan crystals. |
| High Background Absorbance | - Contamination of medium or reagents.- Phenol red or serum interference. | - Use sterile techniques and check for contamination.- Use serum-free medium during the MTT incubation step. |
| High Variability Between Replicates | - Uneven cell seeding.- Cell loss during washing steps.- Incomplete formazan solubilization. | - Ensure a homogenous cell suspension before seeding.- For adherent cells, be gentle when aspirating medium. For suspension cells, add solubilization solution directly without removing the medium.- Ensure formazan is completely dissolved before reading the plate. |
| Compound Interference | - The test compound may directly react with MTT or inhibit mitochondrial reductases. | - Run a cell-free control with the compound and MTT to check for direct reaction. Consider an alternative viability assay (e.g., LDH assay). |
Visualizations
References
- 1. The Role of p38 and CK2 Protein Kinases in the Response of RAW 264.7 Macrophages to Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK Inhibition Increases RANKL-Induced Osteoclast Differentiation in RAW 264.7 Cells by Stimulating AMPK Activation and RANK Expression and Inhibiting Anti-Osteoclastogenic Factor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. roswellpark.org [roswellpark.org]
- 4. researchgate.net [researchgate.net]
- 5. Production of cytokine and NO by RAW 264.7 macrophages and PBMC in vitro incubation with flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spectrometry Data for (+)-Dicentrine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of (+)-Dicentrine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic transformations of this compound?
A1: Based on metabolism studies, this compound undergoes several Phase I and Phase II metabolic transformations. Phase I reactions include N-demethylation, N-oxidation, O-demethylation, O,O-demethylenation of the methylenedioxy bridge, and hydroxylation.[1] Phase II metabolism primarily involves O-glucuronidation and O-glucosylation of phenolic metabolites formed during Phase I.[1]
Q2: What are the common fragmentation patterns observed for aporphine alkaloids like this compound in positive ion mode ESI-MS/MS?
A2: Aporphine alkaloids typically exhibit characteristic fragmentation patterns in positive ion mode electrospray ionization (ESI) tandem mass spectrometry (MS/MS). The initial fragmentation often involves the loss of the amino group and its substituents.[2][3] Subsequent fragmentations can include the loss of peripheral groups such as methyl (CH3), methoxy (OCH3), or formaldehyde (CH2O) from a methylenedioxy group.[2]
Q3: My MS signal intensity is weak. What are the potential causes and solutions?
A3: Poor signal intensity in mass spectrometry can stem from several factors. Common causes include low sample concentration, inefficient ionization, or instrument contamination. To troubleshoot, ensure your sample is appropriately concentrated. Experimenting with different ionization sources (e.g., ESI, APCI) or optimizing source parameters can improve ionization efficiency. Regular tuning and calibration of the mass spectrometer are also crucial for maintaining optimal performance.
Q4: I am observing unexpected peaks in my chromatogram. How can I identify the source of these peaks?
A4: Unexpected peaks can arise from various sources, including contaminants from the sample matrix, solvents, or the LC-MS system itself. To identify the source, run a blank injection (solvent only) to check for system contamination. Review your sample preparation procedure for potential sources of contamination. If the issue persists, consider performing a thorough cleaning of the LC system and the mass spectrometer's ion source.
Q5: How can I differentiate between isomeric metabolites using mass spectrometry?
A5: Differentiating isomeric metabolites can be challenging as they have the same mass-to-charge ratio (m/z). The primary method for differentiation is through their chromatographic separation. Optimizing your liquid chromatography (LC) method to achieve baseline separation is key. Additionally, while the parent ion m/z will be the same, the fragmentation patterns in MS/MS might differ slightly depending on the position of the metabolic modification, which can aid in their identification.
Troubleshooting Guides
Issue 1: Difficulty in Identifying the [M+H]⁺ Adduct of a Suspected Metabolite
-
Symptom: The expected m/z for the protonated molecule of a predicted metabolite is not observed or is very low in intensity.
-
Possible Causes & Solutions:
-
Metabolite Concentration: The metabolite may be present at a very low concentration in the sample. Consider concentrating your sample or using a more sensitive instrument.
-
Ionization Suppression: Co-eluting matrix components can suppress the ionization of your target analyte. Improve your sample clean-up procedure or optimize your chromatographic separation to reduce matrix effects.
-
Incorrect Adduct Formation: The metabolite may be forming adducts other than [M+H]⁺, such as [M+Na]⁺ or [M+K]⁺. Look for peaks corresponding to these adducts in your mass spectrum.
-
In-source Fragmentation: The metabolite might be unstable and fragmenting in the ion source before detection. Try using softer ionization conditions (e.g., lower source temperature or voltages).
-
Issue 2: Ambiguous Fragmentation Patterns in MS/MS Spectra
-
Symptom: The MS/MS spectrum of a potential metabolite is complex and does not show clear, interpretable fragment ions.
-
Possible Causes & Solutions:
-
Co-eluting Compounds: If multiple compounds elute at the same time, the resulting MS/MS spectrum will be a composite of all co-eluting ions. Improve your chromatographic separation to isolate the metabolite of interest.
-
Incorrect Collision Energy: The collision energy used for fragmentation may be too high, leading to excessive fragmentation, or too low, resulting in insufficient fragmentation. Optimize the collision energy for your specific compound.
-
Complex Fragmentation Pathway: Some metabolites may have inherently complex fragmentation pathways. Refer to literature on the fragmentation of similar compounds, such as other aporphine alkaloids, to help interpret the spectrum.
-
Data Presentation
The following tables summarize the theoretical exact masses for the protonated molecules ([M+H]⁺) of predicted this compound metabolites and their major expected fragment ions based on common fragmentation patterns of aporphine alkaloids.
Table 1: Phase I Metabolites of this compound
| Metabolite Name | Metabolic Transformation | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Expected Major Fragment Ions (m/z) |
| This compound | - | C₂₀H₂₁NO₄ | 339.1443 | 324.1208, 308.1259, 294.1102 |
| N-desmethyl-dicentrine | N-demethylation | C₁₉H₁₉NO₄ | 325.1287 | 310.1052, 294.1102, 280.0946 |
| Dicentrine N-oxide | N-oxidation | C₂₀H₂₁NO₅ | 355.1392 | 339.1443, 324.1208, 294.1102 |
| O-desmethyl-dicentrine | O-demethylation | C₁₉H₁₉NO₄ | 325.1287 | 310.1052, 294.1102, 282.0895 |
| Methylene-dioxy bridge opened | O,O-demethylenation | C₂₀H₂₃NO₆ | 373.1525 | 358.1290, 342.1339, 328.1183 |
| Hydroxy-dicentrine | Hydroxylation | C₂₀H₂₁NO₅ | 355.1392 | 340.1157, 324.1208, 310.1052 |
Table 2: Phase II Metabolites of this compound
| Metabolite Name | Metabolic Transformation | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Expected Major Fragment Ions (m/z) |
| O-desmethyl-dicentrine-glucuronide | Glucuronidation | C₂₅H₂₇NO₁₀ | 501.1635 | 325.1287 (aglycone) |
| Hydroxy-dicentrine-glucuronide | Glucuronidation | C₂₆H₂₉NO₁₁ | 531.1741 | 355.1392 (aglycone) |
| O-desmethyl-dicentrine-glucoside | Glucosylation | C₂₅H₂₉NO₉ | 487.1842 | 325.1287 (aglycone) |
| Hydroxy-dicentrine-glucoside | Glucosylation | C₂₆H₃₁NO₁₀ | 517.1948 | 355.1392 (aglycone) |
Experimental Protocols
Sample Preparation for In Vitro Metabolism Studies (Microsomes)
-
Incubation: Incubate this compound with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) containing NADPH as a cofactor.
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2-3 volumes). This step also serves to precipitate proteins.
-
Centrifugation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., a mixture of the initial mobile phase) for LC-MS analysis.
Generic LC-MS/MS Method for Metabolite Analysis
-
LC Column: A reversed-phase C18 column is commonly used for the separation of alkaloids and their metabolites.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium formate to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient Elution: Start with a low percentage of mobile phase B and gradually increase the concentration to elute compounds with increasing hydrophobicity.
-
MS Ionization: Use positive ion mode electrospray ionization (ESI).
-
MS Analysis:
-
Full Scan (MS1): Acquire full scan data to detect all ions within a specified m/z range.
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the m/z values of the expected metabolites to obtain fragmentation data for structural confirmation.
-
Mandatory Visualizations
Caption: Experimental Workflow for this compound Metabolite Analysis.
Caption: General Fragmentation Pathway for Aporphine Alkaloids.
References
- 1. Metabolism of dicentrine: identification of the phase I and phase II metabolites in miniature pig urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Technical Support Center: (+)-Dicentrine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cell line resistance to (+)-Dicentrine treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an aporphine alkaloid derived from several plant species.[1] Its anticancer effects are attributed to several mechanisms, including the inhibition of DNA topoisomerases, which leads to DNA strand breaks, and the induction of cell cycle arrest at the G1/S and G2/M phases.[2][3] Some studies also suggest that this compound can act as an antagonist for the α1-adrenoceptor and may inhibit protein disulfide isomerase (PDI) activity.[4][5] Additionally, it has shown preferential cytotoxicity towards cancer cells over-expressing the epidermal growth factor receptor (EGFR).
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms, based on its mode of action and common drug resistance pathways, may include:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target Alteration: Mutations in the genes encoding for DNA topoisomerases or EGFR could alter the drug-binding sites, thereby reducing the efficacy of this compound.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins or activation of alternative survival pathways could counteract the cytotoxic effects of this compound.
-
Increased DNA Repair Capacity: Enhanced DNA repair mechanisms could more efficiently resolve the DNA damage induced by this compound.
-
Alterations in Drug Metabolism: Changes in the expression or activity of metabolic enzymes could lead to the increased detoxification and inactivation of this compound.
Q3: How can I confirm if my cell line has developed resistance to this compound?
The development of resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) value of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase (generally 3- to 10-fold or higher) in the IC50 value indicates the acquisition of resistance. This is determined using cell viability assays such as the MTT or MTS assay.
Troubleshooting Guides
Problem 1: Difficulty in Establishing a this compound-Resistant Cell Line
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high. | Start with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth), to allow for gradual adaptation. |
| Drug concentration is increased too quickly. | Increase the drug concentration in small increments (e.g., 1.5- to 2-fold) only after the cells have recovered and are proliferating steadily at the current concentration. |
| Cell line is inherently sensitive and unable to develop resistance. | Consider using a different parental cell line. Some cell lines are more prone to developing drug resistance than others. |
| Inconsistent cell culture maintenance. | Maintain a consistent cell passage number, seeding density, and media replacement schedule. Keep detailed records of the cell culture parameters. |
| Contamination of cell culture. | Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Problem 2: Inconsistent IC50 Values in Resistant Cell Lines
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Heterogeneous cell population. | The resistant cell line may be a mixed population of cells with varying degrees of resistance. Consider performing single-cell cloning (e.g., by limiting dilution) to establish a monoclonal resistant cell line. |
| Loss of resistance over time. | Drug resistance can sometimes be unstable. It is crucial to continuously culture the resistant cells in the presence of a maintenance concentration of this compound to maintain selective pressure. |
| Variability in experimental setup. | Ensure consistency in all experimental parameters, including cell seeding density, drug exposure time, and assay conditions. |
| Issues with the drug stock solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately to avoid degradation. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line using the Stepwise Method
This method involves gradually exposing the parental cell line to increasing concentrations of this compound.
-
Determine the IC50 of the Parental Cell Line: Perform a dose-response experiment to determine the IC50 value of this compound for the parental cell line using a cell viability assay (e.g., MTT assay).
-
Initial Drug Exposure: Seed the parental cells at a low density and treat them with a low concentration of this compound (e.g., IC20).
-
Culture and Monitoring: Culture the cells in the presence of the drug, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are growing steadily, subculture them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 until the cells are able to proliferate in the presence of a significantly higher concentration of this compound compared to the parental IC50.
-
Characterization of Resistance: Once a resistant population is established, determine the new IC50 value and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).
-
Cryopreservation: Cryopreserve the resistant cells at different passage numbers for future use.
Protocol 2: Investigating the Role of Efflux Pumps in this compound Resistance
This protocol helps to determine if the overexpression of efflux pumps contributes to the observed resistance.
-
Select an Efflux Pump Inhibitor: Choose a broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A.
-
Determine IC50 in the Presence of the Inhibitor: Perform a dose-response experiment to determine the IC50 of this compound in the resistant cell line in both the presence and absence of a non-toxic concentration of the efflux pump inhibitor.
-
Compare IC50 Values: A significant decrease in the IC50 of this compound in the presence of the efflux pump inhibitor suggests that efflux pump activity is a major contributor to the resistance.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of genes encoding for common efflux pumps (e.g., ABCB1, ABCC1, ABCG2) in both the parental and resistant cell lines to confirm upregulation.
-
Western Blotting: Analyze the protein expression levels of the corresponding efflux pumps to confirm the qRT-PCR results.
Visualizations
Caption: Workflow for developing and characterizing a this compound-resistant cell line.
Caption: Potential signaling pathways affected by this compound treatment.
References
- 1. Dicentrine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of epidermal growth factor receptor over-expressing cancer cells by the aphorphine-type isoquinoline alkaloid, dicentrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. acgpubs.org [acgpubs.org]
Validation & Comparative
A Comparative Analysis of (+)-Dicentrine and Bulbocapnine on Topoisomerase II Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two aporphine alkaloids, (+)-Dicentrine and Bulbocapnine, on the activity of topoisomerase II. The information presented is based on available experimental data and is intended to inform research and drug development efforts targeting this essential enzyme.
Executive Summary
Experimental evidence demonstrates that this compound is a significant inhibitor of topoisomerase II, whereas Bulbocapnine is inactive against this enzyme.[1][2] This difference in activity is attributed to structural variations between the two molecules. Molecular modeling suggests that this compound can adopt a relatively planar conformation, a prerequisite for DNA intercalation and subsequent interference with topoisomerase II function.[1][2] In contrast, Bulbocapnine is unable to achieve this planarity due to steric hindrance, rendering it incapable of inhibiting the enzyme.[1]
Data Presentation
The following table summarizes the quantitative data on the topoisomerase II inhibitory activity of this compound and Bulbocapnine.
| Compound | Target Enzyme | Assay Type | IC50 | Activity | Reference |
| This compound | Topoisomerase II | Not Specified | 27 µM | Active Inhibitor | |
| Bulbocapnine | Topoisomerase II | DNA Unwinding, Topoisomerase II Inhibition | - | Inactive |
Mechanism of Action: A Structural Perspective
The differential activity of this compound and Bulbocapnine on topoisomerase II is rooted in their molecular structures. Topoisomerase II inhibitors often function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure and traps the topoisomerase II enzyme in a cleavage complex, leading to double-strand breaks and ultimately cell death.
For effective intercalation, a molecule must possess a planar aromatic region. While both this compound and Bulbocapnine are aporphine alkaloids, a subtle difference in their chemical structure has a profound impact on their three-dimensional shape. This compound can adopt a conformation that is sufficiently planar to allow it to intercalate into DNA. Conversely, the presence of a hydroxyl group at position 11 and the absence of a methoxyl group at position 9 in Bulbocapnine's structure introduces steric hindrance that prevents it from achieving the necessary planarity for DNA binding and subsequent topoisomerase II inhibition.
Experimental Protocols
The following are detailed descriptions of the standard experimental methodologies used to assess the activity of compounds like this compound and Bulbocapnine on topoisomerase II.
Topoisomerase II Inhibition Assay (Kinetoplast DNA Decatenation)
This assay is a hallmark method for measuring the catalytic activity of topoisomerase II. Kinetoplast DNA (kDNA) is a network of thousands of interlocked circular DNA molecules found in the mitochondria of trypanosomes. Topoisomerase II can resolve these networks by decatenating the interlocked circles.
Principle: The inhibition of topoisomerase II is measured by the reduction in the amount of decatenated kDNA minicircles.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared in a microcentrifuge tube containing a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), a defined amount of kDNA (e.g., 200-300 ng), and the test compound at various concentrations.
-
Enzyme Addition: A standardized amount of purified human topoisomerase II enzyme is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specific period, typically 30 minutes, to allow for the decatenation of kDNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a protein-degrading enzyme (proteinase K) to remove the topoisomerase II from the DNA.
-
Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel. Catenated kDNA, being a large network, remains in the loading well, while the decatenated minicircles migrate into the gel.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to the decatenated minicircles is quantified to determine the extent of topoisomerase II inhibition by the test compound.
DNA Unwinding Assay
This assay is used to determine if a compound can intercalate into DNA, a common mechanism for topoisomerase II inhibition.
Principle: DNA intercalators unwind the DNA double helix. This unwinding can be detected by a change in the supercoiling of plasmid DNA in the presence of a type I topoisomerase.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: A type I topoisomerase (e.g., calf thymus topoisomerase I) is added to the mixture. This enzyme will relax the supercoiled plasmid DNA.
-
Incubation: The reaction is incubated at 37°C for approximately 30 minutes. In the presence of an intercalator, the DNA will be unwound, and the topoisomerase I will relax this unwound DNA, resulting in a change in its linking number.
-
Reaction Termination and Deproteinization: The reaction is stopped, and the enzyme is removed, typically by phenol-chloroform extraction.
-
Agarose Gel Electrophoresis: The resulting plasmid DNA topoisomers are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized. The degree of DNA unwinding is determined by the shift in the distribution of the DNA topoisomers. An intercalator will cause the relaxed DNA to become positively supercoiled upon removal of the compound.
Visualizations
The following diagrams illustrate the workflows of the key experimental assays described above.
Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.
Caption: Workflow for the DNA Unwinding Assay.
Conclusion
The available data clearly indicate that this compound is an inhibitor of topoisomerase II, while Bulbocapnine is not. This difference in activity is directly linked to their respective molecular geometries, which dictates their ability to intercalate with DNA. For researchers in oncology and drug development, this structure-activity relationship provides valuable insights for the design of novel topoisomerase II inhibitors based on the aporphine alkaloid scaffold. Further investigation into analogues of this compound could lead to the development of more potent and selective anticancer agents.
References
Validating the Antinociceptive Effects of (+)-Dicentrine Through TRPA1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antinociceptive effects of the aporphine alkaloid (+)-Dicentrine, with a focus on its mechanism of action involving the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The information presented herein is based on published experimental data to support researchers in the field of pain and analgesia.
Introduction to this compound and TRPA1 in Nociception
This compound is a natural alkaloid found in several plant species.[1][2][3] It has demonstrated significant antinociceptive (pain-reducing) activity in various preclinical models of pain.[1][2] The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a key sensor of noxious chemical, thermal, and mechanical stimuli, playing a crucial role in the generation of pain and neurogenic inflammation. Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics.
Emerging evidence strongly suggests that the antinociceptive properties of this compound are mediated, at least in part, through the modulation of TRPA1 channels. This guide will delve into the experimental data supporting this hypothesis, compare the effects of this compound with other known TRPA1 modulators, and provide detailed experimental protocols for key assays in this area of research.
Comparative Analysis of Antinociceptive Effects
While direct quantitative comparisons of this compound with other TRPA1 antagonists in the same head-to-head studies are limited, this section summarizes the available in vivo data for this compound and provides a comparative context with well-characterized TRPA1 antagonists like HC-030031 and A-967079.
Table 1: In Vivo Antinociceptive Effects of this compound in Inflammatory Pain Models
| Pain Model | Species | Administration Route | Dose of this compound | Observed Effect | Citation |
| CFA-induced Mechanical Hypersensitivity | Mice | Oral (p.o.) | 100 mg/kg | Reversal of mechanical hypersensitivity for up to 2 hours. | |
| CFA-induced Cold Hypersensitivity | Mice | Oral (p.o.) | 100 mg/kg | Reversal of cold hypersensitivity. | |
| Cinnamaldehyde-induced Nociception | Mice | Oral (p.o.) | 100 mg/kg | Inhibition of licking behavior (spontaneous nociception). | |
| Cinnamaldehyde-induced Nociception | Mice | Intraplantar (i.pl.) | 100 µ g/paw | Inhibition of licking behavior (spontaneous nociception). |
CFA: Complete Freund's Adjuvant, a model for chronic inflammation. Cinnamaldehyde: A selective TRPA1 agonist.
Table 2: Comparative Efficacy of Other TRPA1 Antagonists in Pain Models
| Antagonist | Pain Model | Species | Administration Route | Dose | Observed Effect | Citation |
| HC-030031 | Paclitaxel-induced Neuropathic Pain (Tactile Allodynia) | Mice | Intraperitoneal (i.p.) | Not Specified | 62% attenuation of tactile allodynia. | |
| HC-030031 | CFA-induced Mechanical Hypersensitivity | Mice | Intraplantar (i.pl.) | 100 µg | Alleviation of behavioral mechanical hyperalgesia. | |
| A-967079 | AITC-induced Nociception | Mice | Intra-dorsal paw | Not Specified | 48% reduction in pain reaction. | |
| A-967079 | Formalin Test (Early Phase) | Mice | Intra-dorsal paw | Not Specified | 54% reduction in pain reaction. |
AITC: Allyl isothiocyanate, a selective TRPA1 agonist.
Mechanism of Action: this compound and the TRPA1 Signaling Pathway
Experimental evidence indicates that this compound selectively inhibits TRPA1-mediated nociceptive responses. In studies using animal models, this compound effectively blocked the pain-related behaviors induced by the TRPA1 agonist cinnamaldehyde. Conversely, it did not affect the nociceptive responses triggered by capsaicin, a selective activator of the TRPV1 channel, suggesting specificity for the TRPA1 pathway.
The proposed mechanism involves the direct or indirect inhibition of the TRPA1 ion channel on nociceptive sensory neurons. Activation of TRPA1 by noxious stimuli leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuronal membrane, and the subsequent transmission of pain signals to the central nervous system. By antagonizing this channel, this compound is thought to prevent this initial signaling cascade, thereby producing its antinociceptive effects.
Below is a diagram illustrating the proposed signaling pathway.
Experimental Protocols
This section outlines the methodologies for key experiments used to validate the antinociceptive effects of compounds acting on TRPA1 channels.
In Vivo Models of Nociception
This model is used to assess acute nociception mediated specifically by TRPA1 activation.
-
Animals: Male Swiss mice (25-30 g) are typically used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
This compound or a vehicle control is administered via the desired route (e.g., oral gavage or intraplantar injection).
-
After a predetermined pretreatment time, a solution of cinnamaldehyde (a TRPA1 agonist) is injected into the plantar surface of the hind paw.
-
The amount of time the animal spends licking the injected paw is recorded for a set period (e.g., 5 minutes) as a measure of nociceptive behavior.
-
-
Data Analysis: The licking time in the treated groups is compared to the vehicle control group. A significant reduction in licking time indicates an antinociceptive effect.
This model is used to induce a persistent inflammatory state, allowing for the assessment of mechanical and thermal hypersensitivity.
-
Animals: Male mice or rats are commonly used.
-
Procedure:
-
A baseline measurement of mechanical and thermal sensitivity is taken using von Frey filaments and a hot/cold plate, respectively.
-
CFA is injected into the plantar surface of the hind paw to induce inflammation.
-
Hypersensitivity is typically assessed 24 hours or several days post-CFA injection.
-
The test compound, such as this compound, is administered, and mechanical and thermal withdrawal thresholds are measured at various time points post-treatment.
-
-
Data Analysis: An increase in the paw withdrawal threshold (for mechanical stimuli) or latency (for thermal stimuli) in the treated group compared to the CFA-control group indicates an anti-hyperalgesic effect.
Cell-Based Assays
This in vitro assay is used to directly measure the effect of a compound on TRPA1 channel activity in a controlled cellular environment.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPA1 channel are commonly used.
-
Procedure:
-
Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (this compound) is added to the cells and incubated.
-
A TRPA1 agonist (e.g., cinnamaldehyde or AITC) is then added to stimulate the channels.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a FLIPR system.
-
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium influx is quantified. From concentration-response curves, an IC50 value (the concentration of the compound that inhibits 50% of the maximal response) can be determined.
The following diagram illustrates a typical experimental workflow for validating a potential TRPA1 antagonist.
Conclusion
The available evidence strongly supports the role of this compound as an antinociceptive agent acting through the TRPA1 channel. Its efficacy in animal models of inflammatory pain, particularly its ability to block nociception induced by a TRPA1-specific agonist, makes it a compelling candidate for further investigation in the development of novel pain therapeutics. Future research should focus on determining the precise molecular interactions between this compound and the TRPA1 channel and on obtaining quantitative in vitro data, such as IC50 values, to allow for a more direct comparison with other TRPA1 antagonists in development. Such studies will be crucial for advancing our understanding of its therapeutic potential.
References
A Comparative Analysis of (+)-Dicentrine and Quinidine on Cardiac Action Potentials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrophysiological effects of (+)-Dicentrine and Quinidine on cardiac action potentials. The information presented is based on available experimental data to assist researchers in understanding the mechanisms of action and relative potencies of these two compounds.
Overview of Cardiac Action Potentials
The cardiac action potential is a transient change in the electrical potential across the membrane of a cardiac cell, which is essential for the coordinated contraction of the heart muscle. It is divided into five phases (0-4), each driven by the flow of specific ions through various channels.[1][2][3][4] Antiarrhythmic drugs, such as this compound and Quinidine, exert their effects by modulating these ion channels.[5]
Mechanism of Action
Quinidine , a well-characterized Class Ia antiarrhythmic agent, primarily acts by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax). Quinidine also blocks several potassium currents (IKr, IKs, IK1, Ito) and the L-type calcium current (ICa), leading to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.
This compound , an aporphine alkaloid, has demonstrated potential as an antiarrhythmic agent with a profile that includes both Class Ia and Class III antiarrhythmic actions. Similar to Quinidine, it inhibits the fast inward sodium current, thereby reducing Vmax. Additionally, this compound significantly inhibits the transient outward potassium current (Ito), contributing to the prolongation of the action potential duration.
Comparative Electrophysiological Effects
Experimental data from studies on isolated cardiac preparations provide a basis for comparing the effects of this compound and Quinidine on key parameters of the cardiac action potential.
Quantitative Data on Cardiac Action Potential Parameters
The following table summarizes the quantitative effects of this compound and Quinidine on the action potential duration at 50% repolarization (APD50) and the maximal rate of depolarization (Vmax) in rat ventricular myocytes.
| Compound | Concentration (µM) | APD50 (ms, mean ± SEM) | Vmax (V/s, mean ± SEM) | Reference |
| Control | - | 38.9 ± 9.8 | 220.5 ± 20.3 | |
| This compound | 3 | 147.8 ± 19.7 | 37.0 ± 4.0 | |
| Control | - | 42.5 ± 5.2 | 225.4 ± 19.5 | |
| Quinidine | 3 | 182.8 ± 15.6 | 32.2 ± 3.0 |
In a study on Langendorff-perfused rabbit hearts, both this compound and Quinidine were shown to increase the His-Purkinje conduction time and the ventricular effective refractory period at higher doses.
Experimental Protocols
The data presented above were obtained through specific electrophysiological techniques.
Isolated Ventricular Myocyte Electrophysiology
Objective: To measure the effects of the compounds on the action potential of single cardiac cells.
Methodology:
-
Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., rat) via enzymatic digestion, typically using collagenase.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a very small tip is sealed onto the surface of a single myocyte. The cell membrane under the pipette tip is then ruptured to allow electrical access to the cell's interior.
-
Action Potential Measurement: In current-clamp mode, the membrane potential is recorded. Action potentials are elicited by injecting brief current pulses through the recording pipette.
-
Data Analysis: Key parameters of the action potential are measured and analyzed, including the action potential duration at different levels of repolarization (e.g., APD50, APD90) and the maximum rate of depolarization (Vmax).
-
Drug Application: The isolated myocyte is perfused with a control solution, and baseline action potentials are recorded. Subsequently, the cell is perfused with solutions containing known concentrations of the test compounds (this compound or Quinidine), and the resulting changes in action potential parameters are recorded. A washout period with the control solution is often included to assess the reversibility of the drug's effects.
Langendorff-Perfused Heart Electrophysiology
Objective: To assess the effects of the compounds on the conduction system of an intact heart.
Methodology:
-
Heart Preparation: An animal heart (e.g., rabbit) is excised and mounted on a Langendorff apparatus. The aorta is cannulated, and the heart is retrogradely perfused with a warm, oxygenated physiological solution (e.g., Tyrode's solution).
-
Electrophysiological Recording: Multiple electrodes are placed on the epicardial surface of the atria and ventricles to record electrograms. A multipolar catheter may be inserted into the right atrium and ventricle to record the His bundle electrogram.
-
Parameter Measurement: Standard electrophysiological parameters are measured, including heart rate, atrioventricular (AV) nodal conduction time (AH interval), and His-Purkinje conduction time (HV interval). Effective refractory periods of different cardiac tissues are determined by programmed electrical stimulation.
-
Drug Administration: After recording baseline measurements, the heart is perfused with solutions containing increasing concentrations of the test compounds. The electrophysiological parameters are measured at each concentration.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for assessing drug effects on cardiac electrophysiology.
Signaling Pathways
Caption: Ion channels blocked by this compound and Quinidine.
Conclusion
Both this compound and Quinidine demonstrate significant effects on cardiac action potentials, primarily by blocking sodium channels, which slows conduction. They also both prolong the action potential duration through the inhibition of potassium currents. The available data suggests that at a concentration of 3 µM, Quinidine may have a slightly more potent effect on prolonging APD50 and a marginally stronger effect on reducing Vmax compared to this compound in rat ventricular myocytes. The broader spectrum of ion channel blockade by Quinidine, including its effects on IKr, IKs, and ICa, contributes to its well-documented pro-arrhythmic potential, such as Torsades de Pointes. Further research is warranted to fully elucidate the complete electrophysiological profile and safety of this compound in comparison to established antiarrhythmic agents like Quinidine.
References
- 1. Cardiac action potential - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 3. youtube.com [youtube.com]
- 4. CV Physiology | Action Potentials [cvphysiology.com]
- 5. Antiarrhythmic drugs and cardiac ion channels: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of (+)-Dicentrine: A Comparative Analysis Across Cancer Cell Lines
An In-Depth Examination of the Aporphine Alkaloid's Cytotoxic Effects, Apoptotic Induction, and Cell Cycle Regulation
For researchers and scientists in the field of oncology and drug development, the quest for novel anti-tumor agents is a continuous endeavor. (+)-Dicentrine, a naturally occurring aporphine alkaloid, has emerged as a promising candidate, demonstrating significant anti-proliferative effects across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of this compound's anti-tumor activities, presenting key experimental data in a comparative format to facilitate an objective assessment of its therapeutic potential.
Comparative Cytotoxicity of this compound
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Prostate Cancer | PC3 | 18.43 | [1] |
| Prostate Cancer | DU145 | 23.53 | [1] |
| Lung Adenocarcinoma | A549 | Not explicitly stated, but significant cytotoxicity observed at 25-40 µM | [2] |
Note: A study by Huang et al. (1998) identified esophageal carcinoma (HCE-6), lymphoma (Molt-4, CESS), leukemia (HL60, K562), and hepatoma (MS-G2) as highly sensitive to this compound, though specific IC50 values were not available in the reviewed literature.[3][4]
Induction of Apoptosis: A Key Mechanism of Action
A hallmark of an effective chemotherapeutic agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. This compound has been shown to trigger this crucial process through various signaling pathways in different cancer cell types.
In human lung adenocarcinoma (A549) cells, this compound potentiates TNF-α-induced apoptosis. This is evidenced by a significant, dose-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells. Furthermore, this apoptotic induction is mediated by the activation of key executioner caspases, including caspase-8, caspase-9, and caspase-3.
In human promyelocytic leukemia (HL-60) cells, the apoptotic mechanism of a dicentrine analogue was found to be significantly more potent than the parent compound, suggesting that structural modifications could further enhance this pro-apoptotic activity. While direct quantitative data for apoptosis induced by this compound in HL-60 cells is not detailed in the available literature, its ability to induce apoptosis in this cell line is established.
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
| Cell Line | Treatment | Apoptotic Cell Population (% of Sub-G1) | Citation |
| A549 | Control | ~2% | |
| A549 | 40 µM this compound | ~10% | |
| A549 | 25 ng/mL TNF-α | ~5% | |
| A549 | 40 µM this compound + 25 ng/mL TNF-α | ~25% |
Cell Cycle Arrest: Halting Uncontrolled Proliferation
The disruption of the cell cycle is another critical anti-tumor strategy. This compound has been demonstrated to interfere with cell cycle progression, leading to arrest at different phases in various cancer cell lines.
In HL-60 leukemia cells, this compound induces a G2/M phase arrest. This arrest is attributed to its activity as a topoisomerase II inhibitor. By inhibiting this essential enzyme, this compound prevents the decatenation of newly replicated DNA, a crucial step for mitotic entry, thereby halting cell division at the G2/M checkpoint.
Interestingly, in A549 lung cancer cells, treatment with this compound has been associated with a significant increase in the S phase population, suggesting a different mechanism of cell cycle interference in this cell type.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Effect | Mechanism | Citation |
| HL-60 (Leukemia) | G2/M Phase Arrest | Inhibition of Topoisomerase II | |
| A549 (Lung Cancer) | Increase in S Phase Population | Not fully elucidated |
Note: Specific percentage distributions of cells in each phase of the cell cycle for the above-mentioned studies were not available in the reviewed literature.
Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are underpinned by its modulation of intricate intracellular signaling pathways.
Experimental Workflow for Cancer Cell Viability and Apoptosis Assays
Caption: Workflow for assessing cell viability and apoptosis.
In A549 lung cancer cells, this compound demonstrates a profound ability to suppress the pro-survival and metastatic signaling cascades induced by TNF-α. It achieves this by inhibiting the activation of two key transcription factors: NF-κB and AP-1. Mechanistically, this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB, and curtails the nuclear translocation of the AP-1 subunit, c-Jun. The upstream regulation involves the suppression of TAK1, p38, JNK, and Akt signaling pathways.
Dicentrine's Modulation of the NF-κB and AP-1 Pathways in A549 Cells
References
Unraveling the Differential Effects of (+)-Dicentrine and its N-oxide Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of (+)-Dicentrine and its N-oxide derivatives reveals significant differences in their cytotoxic profiles against prostate cancer cells, highlighting the critical role of the N-oxide moiety and its stereochemistry in modulating biological activity. While this compound demonstrates potent anticancer effects, its N-oxide derivatives exhibit attenuated potency, offering a compelling case study in structure-activity relationships for drug development professionals.
This guide provides a detailed comparison of the pharmacological effects of the aporphine alkaloid this compound and its N-oxide derivatives, with a focus on their recently evaluated anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to inform future studies and therapeutic strategies.
Comparative Cytotoxicity in Prostate Cancer
Recent research has shed light on the cytotoxic effects of this compound and its two N-oxide diastereomers, (6aS,6S)-dicentrine N-oxide and (6aS,6R)-dicentrine N-oxide, against human prostate cancer cell lines, PC3 and DU145.[1] The half-maximal inhibitory concentration (IC50) values from these studies clearly indicate a marked decrease in cytotoxic potency upon N-oxidation.
| Compound | Cell Line | IC50 (µM) |
| This compound | PC3 | 18.43 |
| DU145 | 23.53 | |
| (6aS,6S)-Dicentrine N-oxide | PC3 | 46.36 |
| DU145 | 33.85 | |
| (6aS,6R)-Dicentrine N-oxide | PC3 | > 50 |
| DU145 | > 50 | |
| Table 1: Comparative IC50 values of this compound and its N-oxide derivatives in prostate cancer cell lines after 72 hours of treatment. Data sourced from Machado, R. S. et al. (2025).[1] |
The data unequivocally demonstrates that this compound is the most potent of the three compounds. The (6aS,6S)-N-oxide derivative shows a significant reduction in activity, while the (6aS,6R)-N-oxide is largely inactive at the tested concentrations. This underscores the critical influence of the stereochemistry of the N-oxide group on the molecule's anticancer efficacy.[1]
Induction of Cell Death: A Shift from Apoptosis and Necrosis to Primarily Necrosis
Beyond cytotoxicity, the mode of cell death induced by these compounds also varies significantly. This compound was found to be a potent inducer of both apoptosis and necrosis in the tested prostate cancer cell lines. In contrast, its N-oxide derivatives demonstrated a diminished capacity to induce apoptosis, with their primary mode of action appearing to be the induction of necrotic cell death.[1]
Specifically, (6aS,6S)-dicentrine N-oxide induced reduced levels of both apoptosis and necrosis in PC3 cells (a TP53-null cell line) and moderate necrosis in DU145 cells (a mutant TP53 cell line). The (6aS,6R)-dicentrine N-oxide did not induce cell death in PC3 cells but did cause necrosis in DU145 cells.[1]
Unexplored Pharmacological Profiles of N-oxide Derivatives
While this compound is known for a range of other pharmacological activities, there is currently no publicly available research on whether its N-oxide derivatives share these effects. These established activities of the parent compound include:
-
Alpha 1-Adrenoceptor Antagonism: this compound is a potent and selective antagonist of alpha 1-adrenoceptors in vascular smooth muscle.
-
Antinociceptive Effects: It has demonstrated pain-relieving properties, potentially through interaction with TRPA1 channels.
-
Ion Channel Blocking: Studies have shown that this compound can block both sodium and potassium channels.
The absence of data on the N-oxide derivatives in these areas represents a significant knowledge gap and a potential avenue for future research to fully characterize their pharmacological profiles.
Experimental Protocols
The following are summaries of the key experimental protocols employed in the comparative study of this compound and its N-oxide derivatives.
Cell Viability Assay
The cytotoxic effects of the compounds were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Prostate cancer cells (PC3 and DU145) were seeded in 96-well plates and treated with various concentrations of this compound and its N-oxide derivatives for 72 hours. Following incubation, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control. IC50 values were then calculated from the dose-response curves.
Apoptosis and Necrosis Detection
The induction of apoptosis and necrosis was assessed using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining. Cells were treated with the respective compounds for a specified period. After treatment, the cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis, while PI intercalates with the DNA of cells with compromised membrane integrity (necrotic or late apoptotic cells). The stained cells were then analyzed by flow cytometry to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.
Gene and Protein Expression Analysis
The modulation of gene and protein expression related to the EGFR and TP53 pathways was evaluated. Following treatment with the compounds, total RNA and protein were extracted from the cells. Gene expression was analyzed by quantitative real-time PCR (qRT-PCR) using specific primers for target genes. Protein expression levels were determined by Western blotting using specific antibodies against EGFR, TP53, and related signaling proteins.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the action of this compound and a general workflow for evaluating the anticancer activity of natural products.
Figure 1: Simplified diagram of the EGFR and TP53 signaling pathways modulated by this compound.
References
A Comparative Analysis of the Alpha-Adrenoceptor Antagonist Activity of (+)-Dicentrine and Prazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the alpha-adrenoceptor antagonist properties of the natural aporphine alkaloid, (+)-Dicentrine, and the well-established synthetic drug, Prazosin. The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective pharmacological profiles.
Executive Summary
Quantitative Data Comparison
The antagonist potency of this compound and Prazosin has been determined through functional assays, with the pA2 value being a key metric. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Compound | Agonist | Preparation | pA2 Value | Reference |
| This compound | Noradrenaline | Rat Thoracic Aorta | 8.19 ± 0.09 | [1] |
| Phenylephrine | Rat Thoracic Aorta | 9.01 ± 0.10 | [1] | |
| Prazosin | Phenylephrine | Rat Thoracic Aorta | 10.60 ± 0.10 | [1] |
Binding affinity studies further delineate the interaction of these antagonists with alpha-1 adrenoceptor subtypes. Prazosin is known for its high affinity across all three subtypes. While specific pKi values for this compound against the subtypes are not available, competitive binding assays have shown its affinity to be greater than that of phentolamine and rauwolscine[2].
| Compound | Receptor Subtype | pKi Value | Reference |
| Prazosin | α1A-adrenoceptor | ~9.70 | [3] |
| α1B-adrenoceptor | ~10.34 | ||
| α1D-adrenoceptor | Not explicitly stated, but known to have high affinity | ||
| This compound | α1-adrenoceptor subtypes | Not available |
Note: The pKi value is the negative logarithm of the inhibition constant (Ki), representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A higher pKi value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the signaling pathway they inhibit and the experimental workflows used to characterize them.
Alpha-1 Adrenoceptor Signaling Pathway
Activation of alpha-1 adrenoceptors by agonists like norepinephrine leads to a cascade of intracellular events resulting in smooth muscle contraction. Both this compound and Prazosin act by blocking the initial step of this pathway.
Caption: Alpha-1 adrenoceptor signaling pathway and point of antagonist action.
Experimental Workflow for Antagonist Characterization
The characterization of alpha-adrenoceptor antagonists typically involves a combination of functional assays and radioligand binding studies.
Caption: Workflow for characterizing alpha-adrenoceptor antagonists.
Experimental Protocols
Functional Antagonism Assay (Schild Analysis) in Rat Thoracic Aorta
This method is used to determine the pA2 value, a measure of the potency of a competitive antagonist.
a. Tissue Preparation:
-
Male Wistar rats are humanely euthanized.
-
The thoracic aorta is carefully dissected, cleaned of adhering connective tissue, and cut into rings of 2-3 mm in width.
-
The endothelium may be removed by gently rubbing the intimal surface.
b. Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7), maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
A resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.
c. Protocol:
-
After equilibration, a cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is obtained.
-
The tissues are then washed repeatedly to allow for recovery to baseline tension.
-
A specific concentration of the antagonist (this compound or Prazosin) is added to the organ bath and allowed to incubate for a predetermined period (e.g., 30 minutes) to reach equilibrium.
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
This procedure is repeated with at least three different concentrations of the antagonist.
d. Data Analysis:
-
The dose-ratio is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the linear regression line of the Schild plot. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
Radioligand Binding Assay for Alpha-1 Adrenoceptor Subtypes
This assay is used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.
a. Membrane Preparation:
-
Cells stably expressing a specific human alpha-1 adrenoceptor subtype (α1A, α1B, or α1D) are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
b. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
A fixed concentration of a radiolabeled ligand specific for alpha-1 adrenoceptors (e.g., [³H]-Prazosin).
-
Increasing concentrations of the unlabeled competing antagonist (this compound or Prazosin).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
c. Detection and Data Analysis:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Conclusion
This comparative guide highlights that both this compound and Prazosin are effective alpha-1 adrenoceptor antagonists. Prazosin demonstrates superior potency in functional assays and is well-documented as a high-affinity, non-selective antagonist for all alpha-1 adrenoceptor subtypes. This compound, while less potent than Prazosin, is still a potent alpha-1 blocker. Further research is warranted to fully characterize the binding affinity of this compound for the individual alpha-1 adrenoceptor subtypes to better understand its potential for subtype selectivity and its therapeutic applications.
References
- 1. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dicentrine, a novel alpha 1-adrenoceptor antagonist, on human hyperplastic prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the G2/M Arrest and Apoptosis Effects of (+)-Dicentrine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (+)-Dicentrine and its synthetic analogues, focusing on their efficacy in inducing G2/M cell cycle arrest and apoptosis in cancer cells. The data presented is compiled from preclinical studies to assist researchers in evaluating and potentially replicating the anticancer effects of these compounds.
Comparative Analysis of Cytotoxicity and Biological Activity
This compound, a natural aporphine alkaloid, has demonstrated notable antitumor properties.[1] Synthetic modification of its structure has led to the development of analogues with potentially enhanced potency and efficacy. This section summarizes the available quantitative data comparing this compound to its key analogues.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and its analogues across various human cancer cell lines. Analogue 1, a phenanthrene alkaloid derived from this compound, exhibits significantly more potent cytotoxic effects across multiple cell lines.[2] Other synthesized phenanthrene analogues also show strong cytotoxic effects, in some cases surpassing the parent compound.[3]
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Leukemia) | 11.52 | [2] |
| COLO 205 (Colon) | >20 | [2] | |
| Hepa-1 (Hepatoma) | >20 | ||
| KB (Epidermoid) | >20 | ||
| Analogue 1 | HL-60 (Leukemia) | 0.41 | |
| COLO 205 (Colon) | 0.82 | ||
| Hepa-1 (Hepatoma) | 1.13 | ||
| KB (Epidermoid) | 0.95 | ||
| Analogue 3 | COLO 205 (Colon) | 1.0 | |
| Hepa-1 (Hepatoma) | 1.2 | ||
| KB (Epidermoid) | 1.1 | ||
| Analogue 4 | COLO 205 (Colon) | 1.3 | |
| Hepa-1 (Hepatoma) | 1.5 | ||
| KB (Epidermoid) | 1.4 | ||
| Analogue 7 | COLO 205 (Colon) | 0.9 | |
| Hepa-1 (Hepatoma) | 1.1 | ||
| KB (Epidermoid) | 1.0 | ||
| Analogue 8 | COLO 205 (Colon) | 1.2 | |
| Hepa-1 (Hepatoma) | 1.4 | ||
| KB (Epidermoid) | 1.3 |
G2/M Phase Cell Cycle Arrest
Flow cytometry analysis reveals the capacity of this compound and its analogues to arrest cancer cells in the G2/M phase of the cell cycle, preventing them from entering mitosis. Analogue 1 demonstrates a more pronounced effect on G2/M arrest in HL-60 leukemia cells compared to this compound.
| Compound | Concentration (µM) | Cell Line | % of Cells in G2/M Phase | Reference |
| Control | - | HL-60 | 15.3 | |
| This compound | 5 | HL-60 | 28.7 | |
| 10 | HL-60 | 35.1 | ||
| Analogue 1 | 0.25 | HL-60 | 39.8 | |
| 0.5 | HL-60 | 52.4 |
Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a key mechanism of action for many anticancer agents. Analogue 1 is significantly more effective at inducing apoptosis in HL-60 cells than this compound, as quantified by both flow cytometry (sub-G1 population) and an apoptotic DNA detection ELISA assay.
| Compound | Concentration (µM) | Cell Line | % of Apoptotic Cells (Sub-G1) | Apoptotic DNA Fragments (OD 405 nm) | Reference |
| Control | - | HL-60 | 2.1 | 0.12 | |
| This compound | 10 | HL-60 | 10.5 | 0.25 | |
| Analogue 1 | 0.5 | HL-60 | 25.7 | 1.12 |
Signaling Pathways and Experimental Workflow
The biological effects of this compound analogues are mediated through complex signaling pathways. The diagrams below illustrate the key pathways involved in G2/M arrest and apoptosis, as well as a typical experimental workflow for evaluating these compounds.
Caption: G2/M arrest signaling pathway induced by this compound analogues.
Caption: Apoptosis signaling pathways activated by this compound analogues.
Caption: General experimental workflow for evaluating this compound analogues.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols for key assays are based on standard laboratory procedures and those cited in the referenced literature.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues. Replace the medium in each well with fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed and treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS and then resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Dicentrine Analogues|Airiti Library 華藝線上圖書館 [airitilibrary.com]
Independent Analysis of (+)-Dicentrine's PDI Inhibition and Comparative Review of Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective comparison of (+)-Dicentrine's reported inhibitory activity against Protein Disulfide Isomerase (PDI) alongside other known PDI inhibitors. The information is intended to support researchers and professionals in the fields of drug discovery and development in evaluating potential therapeutic candidates targeting PDI. While a study by Zhao et al. (2021) has identified this compound as a PDI inhibitor, independent verification of this specific activity in publicly available literature is not prevalent. This guide, therefore, presents the existing data on this compound and contrasts it with a range of alternative PDI inhibitors, providing a valuable resource for comparative analysis.
Comparative Analysis of PDI Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound against PDI, as reported by Zhao et al. (2021), and compares it with a selection of other notable PDI inhibitors.
| Inhibitor | Chemical Class | Target PDI Isoform(s) | IC50 (µM) | Assay Method | Reference |
| This compound | Aporphine Alkaloid | PDI | 56.70 | Insulin Turbidity Assay | [1] |
| Dicentrinone | Aporphine Alkaloid | PDI | 43.95 | Insulin Turbidity Assay | [1] |
| PACMA 31 | Propynoic Acid Carbamic Acid Thioester | PDIA1 | 10 | Insulin Aggregation Assay | [2] |
| P1 | PDIA1 | 1.7 | Insulin Aggregation Assay | [3] | |
| E64FC26 | PDIA1, PDIA3, PDIA4, PDIA6, TXNDC5 | 1.9 (PDIA1) | Insulin Reduction Assay | [4] | |
| KSC-34 | PDIA1 (a-site) | 3.5 | |||
| ML359 | PDI | 0.25 | |||
| 3-Methyltoxoflavin | PDI | 0.17 | |||
| Juniferdin | PDI | 0.156 | |||
| Rutin | Flavonoid | PDI | >100 | Insulin Reduction Assay | |
| Quercetin | Flavonoid | PDI | ~20 | ||
| Bacitracin | Polypeptide Antibiotic | PDI | Competitive Inhibitor |
Experimental Protocols
A detailed understanding of the methodologies used to assess PDI inhibition is crucial for interpreting and comparing experimental data. The most commonly employed method is the insulin turbidity assay.
Insulin Turbidity Assay for PDI Reductase Activity
This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin β-chain, which can be quantified by measuring the increase in turbidity at 650 nm.
Materials:
-
Human recombinant PDI
-
Insulin solution (e.g., 1 mg/mL in a suitable buffer)
-
Dithiothreitol (DTT)
-
Test inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, insulin, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding PDI to the mixture.
-
Immediately after adding PDI, add DTT to the mixture.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
Monitor the increase in absorbance at 650 nm over time.
-
A control reaction without the inhibitor should be run in parallel.
-
The rate of insulin aggregation is proportional to the PDI reductase activity.
-
The IC50 value is determined by plotting the percentage of PDI inhibition against the inhibitor concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the broader context of PDI inhibition, the following diagrams have been generated using the DOT language.
Caption: Workflow of the insulin turbidity assay for PDI inhibition.
Caption: PDI's role in protein folding and the effect of inhibition.
References
- 1. ACG Publications - Dicentrine and Dicentrinone Isolated from Stephania tetrandrae Radix Suppress HepG2 Proliferation through Inhibiting PDI Activity [acgpubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Dicentrine and Tetrandrine from Stephania tetrandra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent alkaloids isolated from the medicinal plant Stephania tetrandra: (+)-Dicentrine and Tetrandrine. Both compounds have garnered significant interest for their diverse pharmacological activities. This document objectively evaluates their performance based on available experimental data, details the methodologies of key experiments, and visualizes their mechanisms of action through signaling pathway diagrams.
Chemical Structures
| Compound | Chemical Structure |
| This compound | |
| Tetrandrine |
Comparative Biological Activities
While both this compound and Tetrandrine are derived from the same plant source, they exhibit distinct pharmacological profiles. The following tables summarize their comparative performance in key biological assays based on published literature.
Cytotoxic Activity
A study directly comparing the cytotoxic effects of this compound and Tetrandrine on the human hepatoma cell line HepG2 revealed that both compounds reduce cell viability in a dose-dependent manner, albeit through different mechanisms.[1][2]
| Compound | Cell Line | Assay | IC50 Value (µM) | Mechanism of Action |
| This compound | HepG2 | MTT Assay | 56.70 | Inhibition of Protein Disulfide Isomerase (PDI)[1][2] |
| Tetrandrine | HepG2 | MTT Assay | Not specified, but showed significant reduction in cell viability | Not mediated by PDI inhibition[1] |
| Tetrandrine | HT-29 (Colon) | MTT Assay | 22.98 (24h), 6.87 (48h) | Induction of apoptosis via Bcl-2/Caspase 3/PARP pathway, G1/S phase arrest |
| Tetrandrine | MDA-MB-231 (Breast) | MTT Assay | 1.18 ± 0.14 (for a derivative) | Induction of apoptosis |
Anti-inflammatory Activity
Direct comparative studies on the anti-inflammatory effects of this compound and Tetrandrine are limited. However, a study comparing Tetrandrine with the structurally similar alkaloid Fangchinoline provides insights into their distinct mechanisms.
| Compound | Model | Key Findings |
| This compound | - | Data from direct comparative studies is not readily available. |
| Tetrandrine | Mouse ear edema induced by croton oil | Showed anti-inflammatory effects. |
| In vitro assays | Did not inhibit cyclooxygenase. Significantly inhibited murine interleukin-5 (mIL-5) activity (95% inhibition at 12.5 µM). Showed 86% inhibition of human interleukin-6 (hIL-6) activity at 6 µM. | |
| Fangchinoline | Mouse ear edema induced by croton oil | Showed anti-inflammatory effects. |
| In vitro assays | Inhibited cyclooxygenase by 35% at 100 µM. Did not show effects on mIL-5 activity. Showed 63% inhibition of hIL-6 activity at 4 µM. |
Cardiovascular Effects
Both compounds have been investigated for their effects on the cardiovascular system, with Tetrandrine being more extensively studied as a calcium channel blocker.
| Compound | System/Model | Key Findings |
| This compound | Rat isolated thoracic aorta | Potent and selective alpha 1-adrenoceptor antagonist. |
| Tetrandrine | Rat isolated aorta | Inhibited high K+ and norepinephrine-induced contractions, indicating calcium channel blocking activity. |
| Stroke-prone spontaneously hypertensive rats | Lowered mean arterial pressure, with Tetrandrine being more potent than Fangchinoline. | |
| Cardiac and vascular remodeling models | Reverses cardiac and vascular remodeling. |
Neuroprotective Effects
Tetrandrine has been shown to exhibit neuroprotective effects in various models of neuronal injury. Data on the neuroprotective effects of this compound is less prevalent in the searched literature.
| Compound | Model | Key Findings |
| This compound | - | Data from direct comparative studies is not readily available. |
| Tetrandrine | Ischemia/reperfusion-induced neuronal damage in rats | Attenuated neuronal damage by decreasing oxidative stress, apoptosis, and autophagy. |
| Phenobarbital-dependent and -withdrawn rats | Protected brain cells against apoptosis by regulating Bcl-2 and Bax expression. |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the known signaling pathways and mechanisms of action for this compound and Tetrandrine.
This compound Signaling and Mechanisms
Caption: Key mechanisms of this compound.
Tetrandrine Signaling and Mechanisms
Caption: Key mechanisms of Tetrandrine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound and Tetrandrine stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Tetrandrine in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)
This assay measures the ability of a compound to inhibit the reductase activity of PDI using insulin as a substrate.
Materials:
-
Recombinant human PDI
-
Insulin solution (e.g., 1 mg/mL in a suitable buffer)
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
-
This compound and Tetrandrine stock solutions
-
96-well plate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, insulin, and the test compound at various concentrations.
-
Enzyme Addition: Add PDI to the wells to initiate the reaction. Include a control without PDI and a control with PDI but without the inhibitor.
-
Initiation of Reduction: Add DTT to all wells to start the reduction of insulin.
-
Turbidity Measurement: Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C). The aggregation of the reduced insulin B-chain causes an increase in turbidity.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor. Determine the IC50 value of the compound for PDI inhibition.
Alpha-1 Adrenoceptor Binding Assay
This radioligand binding assay is used to determine the affinity of a compound for the alpha-1 adrenoceptor.
Materials:
-
Tissue homogenate or cell membranes expressing alpha-1 adrenoceptors (e.g., from rat liver or transfected cells)
-
Radioligand (e.g., [³H]-prazosin)
-
This compound stock solution
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known alpha-1 adrenoceptor antagonist) from the total binding. The inhibition constant (Ki) of the test compound can be calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
TRPA1 Channel Activity Assay (Calcium Imaging)
This assay measures the effect of a compound on the activity of the TRPA1 ion channel by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells expressing TRPA1 channels (e.g., HEK293 cells transfected with TRPA1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
TRPA1 agonist (e.g., cinnamaldehyde)
-
This compound stock solution
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed TRPA1-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of Fluo-4 AM and Pluronic F-127 in assay buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Application: Add the test compound (this compound) at various concentrations to the wells and incubate for a short period.
-
Agonist Stimulation: Add a known TRPA1 agonist to the wells to stimulate channel activity.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence microplate reader or microscope. An increase in fluorescence indicates an influx of calcium and activation of the TRPA1 channel.
-
Data Analysis: Analyze the fluorescence data to determine if the test compound agonizes, antagonizes, or modulates the activity of the TRPA1 channel in response to the agonist.
Conclusion
This compound and Tetrandrine, both alkaloids from Stephania tetrandra, demonstrate a range of potent biological activities. While Tetrandrine has been more extensively studied, particularly for its anti-cancer and cardiovascular effects mediated primarily through calcium channel blockade and modulation of apoptosis and cell cycle pathways, this compound exhibits distinct mechanisms of action, including alpha-1 adrenoceptor antagonism and inhibition of PDI and topoisomerase II.
The direct comparative data on their cytotoxicity in HepG2 cells highlights these mechanistic differences. The choice between these two compounds for further drug development would depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to aid researchers in their evaluation of these promising natural products. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential therapeutic applications.
References
Safety Operating Guide
Navigating the Disposal of (+)-Dicentrine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. While (+)-Dicentrine, a naturally occurring alkaloid, is utilized in research for its potential therapeutic effects, its proper disposal is critical due to its biological activity and the limited availability of specific toxicological and environmental impact data. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, the following procedures are based on established best practices for the management of hazardous and research-grade chemical waste.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations before proceeding with any disposal activities.
Immediate Safety and Handling Precautions
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and operate in a designated, well-ventilated area, preferably a chemical fume hood.
| Safety and Handling Precautions for this compound |
| Personal Protective Equipment (PPE) |
| Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact. |
| Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn. |
| Lab Coat: A standard laboratory coat is necessary to protect skin and clothing. |
| Respiratory Protection: Use in a well-ventilated area. If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended. |
| Handling Procedures |
| Avoid Dust Generation: Handle solid this compound carefully to minimize the creation of airborne dust. |
| Hand Hygiene: Thoroughly wash hands with soap and water after handling the compound. |
| No Consumables: Do not eat, drink, or smoke in areas where this compound is handled or stored. |
| Spill Management |
| Immediate Action: In case of a spill, alert personnel in the vicinity and evacuate if necessary. |
| Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[1] |
| Cleanup: Carefully collect all contaminated materials into a designated, sealable hazardous waste container.[1] |
| Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), and collect all cleaning materials as hazardous waste.[1] |
| Reporting: Report the spill to your institution's EHS office. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste receptacles.
Experimental Protocol: Waste Collection and Labeling
-
Waste Identification and Segregation:
-
Classify all forms of this compound waste (pure compound, solutions, contaminated labware) as "Hazardous Chemical Waste."
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your EHS department. Incompatible mixtures can lead to dangerous reactions.[2]
-
-
Container Selection:
-
Solid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for solid this compound, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., weighing boats, pipette tips). The container should be made of a material compatible with organic compounds, such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealable, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used. Glass or HDPE containers are generally suitable. The container must have a secure, tight-fitting lid.[3]
-
-
Chemical Waste Labeling:
-
Immediately label the hazardous waste container upon the first addition of waste.
-
The label must include the following information:
-
The words "Hazardous Waste" prominently displayed.
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
An accurate estimation of the concentration and quantity of this compound and any other constituents in the container.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible personnel.
-
Appropriate hazard warnings (e.g., "Toxic"). If the hazards are not fully known, this should be indicated.
-
-
Storage and Final Disposal
-
Interim Storage:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.
-
-
Arranging for Disposal:
-
Do not accumulate large quantities of chemical waste.
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS office to schedule a waste pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or a specific inventory of the waste.
-
Provide the EHS personnel with all necessary documentation and information regarding the waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must also be managed as hazardous waste unless they are properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: Collect all rinsate as hazardous liquid waste in an appropriately labeled container.
-
Disposal of Rinsed Containers: After triple rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies. The original label must be completely removed or defaced.
-
Procedural Workflow for this compound Disposal
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling (+)-Dicentrine
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for (+)-Dicentrine was not located; therefore, the following guidance is based on available safety information for the enantiomer, (-)-Dicentrine, general principles of laboratory safety for handling potent pharmacological compounds, and information from SDSs of other hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before handling this compound.
This compound is a potent aporphine alkaloid with significant biological activity, primarily as an α1-adrenoceptor antagonist.[1][2][3] Due to its pharmacological effects and potential toxicity, stringent safety protocols must be followed to minimize exposure. The enantiomer, (-)-Dicentrine, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required level of protection may vary based on the experimental scale and conditions.
| Situation | Required PPE |
| General Laboratory Use | - Nitrile rubber gloves (double-gloving recommended) - ANSI-approved chemical splash goggles - Fully buttoned lab coat |
| Handling Large Quantities or Splash Risk | - Chemical-resistant gloves (consult manufacturer's compatibility chart) - Face shield in addition to chemical splash goggles - Chemical-resistant apron over a lab coat |
| Procedures with High Risk of Aerosolization (e.g., sonication, vortexing, weighing fine powder) | - Use of a certified chemical fume hood is mandatory. - Respiratory protection (e.g., N95 or higher-rated respirator) may be required based on a risk assessment. Personnel must be medically cleared, fit-tested, and enrolled in the institution's Respiratory Protection Program.[5] |
Full-length pants and closed-toe shoes are required at all times in the laboratory.
Hazard Summary and Precautionary Statements
| Hazard Class | Statement | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
| General Handling | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
Operational Plan: Handling this compound
1. Preparation and Engineering Controls:
-
Designated Area: Conduct all work with this compound in a designated area of the laboratory, such as a chemical fume hood, to contain any potential spills or aerosols.
-
Ventilation: Ensure adequate ventilation. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit with appropriate absorbent materials available.
2. Handling Procedures:
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the chemical name and appropriate hazard warnings.
-
Conditions: Store in a cool, dry, and dark place. Some sources recommend storage at 0 - 4°C for the short term or -20°C for the long term.
-
Security: Store in a locked cabinet or other secure location to prevent unauthorized access.
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Environmental Precaution: Do not dispose of this compound down the drain or in the regular trash. Avoid release to the environment.
-
Disposal Method: Dispose of all waste through your institution's EHS department or a licensed chemical waste disposal company.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C20H21NO4 | CID 101300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (-)-Dicentrine|MSDS [dcchemicals.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
